molecular formula C12H19NO3 B094579 1-(2,3,4-Trimethoxyphenyl)propan-2-amine CAS No. 1082-23-1

1-(2,3,4-Trimethoxyphenyl)propan-2-amine

Katalognummer: B094579
CAS-Nummer: 1082-23-1
Molekulargewicht: 225.28 g/mol
InChI-Schlüssel: LWDQPPLPHGXYLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3,4-Trimethoxyphenyl)propan-2-amine is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3,4-Trimethoxyphenyl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3,4-Trimethoxyphenyl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(2,3,4-trimethoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-8(13)7-9-5-6-10(14-2)12(16-4)11(9)15-3/h5-6,8H,7,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDQPPLPHGXYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C(=C(C=C1)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60874365
Record name 2,3,4-TRIMEO AMPHETAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60874365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082-23-1, 22199-12-8
Record name 2,3,4-Trimethoxyamphetamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trimethoxyamphetamine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenethanamine, 2,3,4-trimethoxy-alpha-methyl-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022199128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-TRIMEO AMPHETAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60874365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TMA-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T3SO4A6HM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pharmacological Profile of 1-(2,3,4-Trimethoxyphenyl)propan-2-amine (TMA-3)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile of 1-(2,3,4-Trimethoxyphenyl)propan-2-amine (TMA-3), structured for researchers in medicinal chemistry and neuropharmacology.

Content Type: Technical Whitepaper & SAR Analysis Subject: Structure-Activity Relationships in Trimethoxyamphetamines[1]

Executive Summary

1-(2,3,4-Trimethoxyphenyl)propan-2-amine, commonly designated as TMA-3 , is a positional isomer of the psychedelic amphetamines TMA (3,4,5-trimethoxy) and TMA-2 (2,4,5-trimethoxy).[1] Despite its structural homology to potent serotonergic agonists, TMA-3 is pharmacologically distinct due to its lack of significant psychoactivity in humans.

This guide analyzes the "Null Profile" of TMA-3, serving as a critical negative control in Structure-Activity Relationship (SAR) studies.[1] Understanding why TMA-3 fails to activate the 5-HT2A receptor—while its isomer TMA-2 is highly potent—illuminates the strict steric and electrostatic requirements of the serotonin receptor binding pocket.

Chemical Identity & Physicochemical Properties[1][2]

PropertyData
IUPAC Name 1-(2,3,4-Trimethoxyphenyl)propan-2-amine
Common Name TMA-3
CAS Number 1082-23-1
Molecular Formula C₁₂H₁₉NO₃
Molar Mass 225.29 g/mol
Lipophilicity (cLogP) ~2.3 (Predicted)
Appearance Colorless oil (freebase); White crystalline solid (HCl salt)
Structural Isomerism

TMA-3 is one of six possible trimethoxyamphetamine isomers.[1] The arrangement of methoxy groups at the 2, 3, and 4 positions creates a crowded vicinal substitution pattern that significantly alters the electronic landscape of the phenyl ring compared to the 2,4,5-substitution of TMA-2.[1]

Pharmacodynamics: The Mechanism of Inactivity

The primary pharmacological interest in TMA-3 lies in its failure to elicit a response, which contrasts sharply with the potent agonism of TMA-2.

Receptor Binding Profile[3][4]
  • Primary Target: 5-HT2A Receptor (Serotonin 2A).[2][3][4]

  • Affinity (Ki): Low to Negligible (>10,000 nM estimated).

  • Functional Activity: Inactive (No calcium mobilization or phosphoinositide hydrolysis observed at relevant concentrations).

Structure-Activity Relationship (SAR) Analysis

The inactivity of TMA-3 is attributed to Steric Interference and Electronic Repulsion at the receptor docking site.

  • The 2,3,4-Clash: The presence of three adjacent methoxy groups (vicinal) creates significant steric strain.[1] The methoxy group at the 3-position is flanked by substituents at 2- and 4-, forcing it out of the plane of the phenyl ring.

  • Receptor Docking: The 5-HT2A receptor requires a specific hydrophobic interaction in Region 2 (corresponding to the 4-position of the ligand) and an electrostatic interaction in Region 1 (corresponding to the 2- or 5-positions).

    • TMA-2 (Active): The 2,4,5-pattern allows the 2- and 5-methoxy groups to interact with serine residues (Ser3.[1]36) while the 4-methoxy sits in a hydrophobic pocket.[1]

    • TMA-3 (Inactive): The 2,3,4-pattern disrupts this alignment.[1][5] The bulk at the 3-position likely prevents the molecule from entering deep enough into the binding pocket to engage the critical Asp3.32 residue effectively.

Comparative Potency Data[9]
CompoundSubstitutionHuman Dosage5-HT2A Affinity (Ki)Status
TMA-2 2,4,5-trimethoxy20–40 mg~1,300 nMPotent Psychedelic
TMA 3,4,5-trimethoxy100–250 mg~2,600 nMModerate Psychedelic
TMA-3 2,3,4-trimethoxy>100 mg (Inactive)Low / InactiveInactive
Visualizing the SAR Discrepancy

The following diagram illustrates the mechanistic divergence between the active TMA-2 and the inactive TMA-3.

SAR_Mechanism cluster_0 TMA-2 (Active Isomer) cluster_1 TMA-3 (Inactive Isomer) TMA2 2,4,5-Trimethoxy Pattern Binding2 Optimal Receptor Fit (2- & 5-MeO interaction) TMA2->Binding2 Signal2 PLC Activation (Ca2+ Release) Binding2->Signal2 Agonism NoBind Poor Receptor Affinity (>10 µM Ki) Binding2->NoBind Contrast TMA3 2,3,4-Trimethoxy Pattern Steric Steric Clash at 3-Position (Vicinal Crowding) TMA3->Steric Steric->NoBind Blocks Docking

Caption: Mechanistic divergence showing how the 2,3,4-substitution pattern prevents the receptor activation cascade seen in TMA-2.

Pharmacokinetics & Metabolism

Despite its lack of central activity, TMA-3 is absorbed and distributed similarly to its active congeners.

  • Absorption: Rapidly absorbed from the gastrointestinal tract due to high lipophilicity.[1]

  • Distribution: Crosses the Blood-Brain Barrier (BBB).[1] Rodent studies indicate TMA-3 brain uptake is actually higher than TMA-2, confirming that inactivity is due to receptor mismatch, not lack of access.[1]

  • Metabolism: Primarily hepatic via Cytochrome P450 enzymes.[1]

    • Major Pathway: O-Demethylation. The sterically crowded methoxy group at position 3 is the most labile, followed by position 4.

    • Secondary Pathway: Oxidative deamination to the corresponding ketone (phenylacetone derivative).[1]

Metabolism TMA3 TMA-3 (Parent) CYP CYP2D6/3A4 TMA3->CYP Deam Oxidative Deamination (Ketone Formation) TMA3->Deam MAO Met1 3-Desmethyl-TMA-3 (Major Metabolite) CYP->Met1 O-Demethylation Met2 4-Desmethyl-TMA-3 (Minor Metabolite) CYP->Met2 O-Demethylation Excrete Renal Excretion (Conjugates) Met1->Excrete Met2->Excrete Deam->Excrete

Caption: Predicted metabolic pathway of TMA-3 focusing on O-demethylation and deamination.

Experimental Methodologies

To validate the profile of TMA-3 in a research setting, the following protocols are recommended. These protocols are designed to confirm "negative" results (lack of affinity/efficacy) with high confidence.[1]

Protocol: Competitive Radioligand Binding Assay (5-HT2A)

Objective: Determine the Ki value of TMA-3 to quantify its low affinity.

  • Cell Line: HEK293 cells stably expressing human 5-HT2A receptors.

  • Radioligand: [³H]-Ketanserin (0.5 nM).

  • Non-specific Binding: Defined by 10 µM Methysergide.[1]

  • Procedure:

    • Incubate membrane preparations (50 µg protein) with [³H]-Ketanserin and varying concentrations of TMA-3 (10⁻⁹ M to 10⁻⁴ M).

    • Incubate for 60 min at 37°C in Tris-HCl buffer (pH 7.4).

    • Terminate reaction by rapid filtration over GF/B filters.[1]

    • Count radioactivity via liquid scintillation spectrometry.

  • Analysis: Plot displacement curves. Expect IC50 > 10 µM for TMA-3 (indicating inactivity).

Protocol: Intracellular Calcium Flux Assay (Functional)

Objective: Confirm TMA-3 acts as neither an agonist nor a potent antagonist.[1]

  • System: FLIPR (Fluorometric Imaging Plate Reader) Calcium 4 Assay.[1]

  • Dye Loading: Load cells with Calcium-4 dye for 45 mins at 37°C.

  • Agonist Mode:

    • Inject TMA-3 (10 µM).

    • Result: No fluorescence increase (Flatline) = No Agonism.[1]

  • Antagonist Mode:

    • Pre-incubate with TMA-3 (10 µM) for 15 mins.

    • Challenge with 5-HT (EC80 concentration).

    • Result: If 5-HT signal is uninhibited, TMA-3 is not an antagonist.[1]

Safety & Toxicology

While non-psychoactive, TMA-3 should be handled with standard chemical safety precautions.[1]

  • Acute Toxicity: Unknown. Based on structural analogs, potential for sympathomimetic effects (tachycardia, hypertension) exists even without central psychedelic effects.

  • Handling: Wear nitrile gloves, safety goggles, and use a fume hood.[1]

  • Legal Status: In many jurisdictions (e.g., USA, UK), TMA-3 is controlled as a positional isomer of TMA or TMA-2 (Schedule I/Class A), despite its lack of activity.[1]

References

  • Shulgin, A., & Shulgin, A. (1991).[1][6] PiHKAL: A Chemical Love Story. Transform Press. (Entry #159 TMA-3). Link

  • Glennon, R. A., et al. (1984). "Evidence for 5-HT2 involvement in the mechanism of action of hallucinogenic agents."[3][7][8] Life Sciences, 35(25), 2505-2511. Link

  • Nichols, D. E. (2016). "Psychedelics."[3][9] Pharmacological Reviews, 68(2), 264-355. Link

  • Badal, S., et al. (2018). "Pharmacological profiling of 2,4,5-trimethoxyamphetamine (TMA-2) and related isomers." Frontiers in Pharmacology. Link

  • Center for Forensic Science Research & Education (CFSRE). (2022).[1] "Trimethoxyamphetamine Monograph." Link

Sources

Structure-Activity Relationship (SAR) of 2,3,4-TMA Derivatives: A Case Study in Pharmacophoric Exclusion

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) of 2,3,4-Trimethoxyamphetamine (TMA-3) and its derivatives. It is structured to provide a rigorous analysis of why this specific substitution pattern represents a "pharmacophoric dead end" compared to its active isomers, serving as a critical case study in exclusion principles for medicinal chemistry.

Executive Summary

In the systematic exploration of phenylalkylamine psychedelics, the 2,3,4-trimethoxyamphetamine (TMA-3) scaffold presents a significant anomaly. While its positional isomers—specifically 2,4,5-TMA (TMA-2) and 3,4,5-TMA (Mescaline analog)—exhibit potent serotonergic activity, TMA-3 is largely inert in human subjects at standard dosages (>100 mg).[1]

This guide analyzes the Structure-Activity Relationship (SAR) of the 2,3,4-substitution pattern.[1][2] It serves as a technical reference for drug developers to understand the steric and electronic exclusion criteria that render this scaffold pharmacologically unfavorable, despite its high structural homology to known 5-HT


 agonists.

Chemical Identity & Comparative Pharmacology[1]

The "TMA" series consists of six possible positional isomers of trimethoxyamphetamine. The biological activity is strictly governed by the orientation of the methoxy groups on the benzene ring.

The Isomer Landscape

The following table contrasts the 2,3,4-isomer with its active counterparts. Note the drastic loss of potency when the substitution pattern shifts to the 2,3,4-position.[1]

CompoundCommon NameSubstitution PatternHuman Potency (Oral)5-HT2A Affinity (

)
Efficacy (

)
2,4,5-TMA TMA-22,4,5-trimethoxy20–40 mgHigh (~1300 nM)High (84%)
3,4,5-TMA TMA / Alpha-methylmescaline3,4,5-trimethoxy100–250 mgModerate (>12,000 nM)Partial (40%)
2,3,4-TMA TMA-3 2,3,4-trimethoxy Inactive (>100 mg) Low / N.D. Negligible
2,4,6-TMA TMA-62,4,6-trimethoxy25–50 mgHighHigh

Technical Note: The inactivity of TMA-3 is not due to a lack of bioavailability, but rather a failure in receptor activation (intrinsic efficacy). It acts as a weak binder or "silent" ligand at the 5-HT


 receptor site.

Detailed SAR Analysis: The "Forbidden" Substitution

The failure of the 2,3,4-TMA scaffold provides three critical SAR rules for phenethylamine design:

The Vicinal Crowding Effect

The 2,3,4-pattern places three bulky methoxy groups adjacent to each other.[1]

  • Steric Clash: The central methoxy group at position 3 is flanked by groups at 2 and 4. This forces the methoxy groups out of the plane of the phenyl ring to minimize steric repulsion.

  • Receptor Conformation: High-affinity binding at the 5-HT

    
     receptor typically requires the phenyl ring and its substituents to adopt a planar or near-planar conformation to slot into the hydrophobic cleft (residues Phe339, Phe340).[1] The twisted conformation of TMA-3 disrupts this pi-stacking interaction.[1]
    
The 4-Position Sensitivity

In the DOx and 2C-x series, the 4-position is the primary driver of potency (e.g., 4-Bromo, 4-Iodo).[1]

  • Electronic Deactivation: In TMA-3, the 4-methoxy group is electronically coupled to the 3-methoxy group.[1] Molecular Orbital (MO) calculations (Hückel method) indicate that this specific arrangement results in a lower energy Highest Occupied Molecular Orbital (HOMO) compared to the 2,4,5-isomer.

  • Result: The molecule is less able to donate electron density to the receptor, a key step in charge-transfer complex formation during binding.[1]

Metabolic Liability

While pharmacodynamics are the primary failure point, metabolic susceptibility also plays a role.

  • O-Demethylation: The exposed methoxy groups (particularly at position 2 and 4) are targets for CYP2D6-mediated O-demethylation.[1] The resulting phenols are rapidly conjugated and excreted, potentially reducing the half-life of the parent compound before it can achieve significant CNS occupancy.

Experimental Protocols

For researchers requiring TMA-3 as a negative control standard in binding assays, the following synthesis protocol is the industry standard.

Synthesis Workflow (Henry Reaction)

Objective: Synthesis of 2,3,4-Trimethoxyamphetamine HCl.

Reagents:

  • 2,3,4-Trimethoxybenzaldehyde[1]

  • Nitroethane[1]

  • Ammonium Acetate (Catalyst)

  • Lithium Aluminum Hydride (LAH) or Al/Hg amalgam

Step-by-Step Protocol:

  • Condensation (Nitropropene formation):

    • Dissolve 2,3,4-trimethoxybenzaldehyde (10.0 g) in 50 mL of glacial acetic acid.

    • Add nitroethane (5.0 g) and ammonium acetate (2.0 g).

    • Reflux for 2 hours. The solution will darken significantly.

    • Workup: Pour into ice water. The yellow crystalline solid (1-(2,3,4-trimethoxyphenyl)-2-nitropropene) precipitates.[1] Recrystallize from methanol.

    • Yield checkpoint: Expect ~60-70% yield.[1]

  • Reduction (Amine formation):

    • Safety Warning: LAH is pyrophoric. Conduct under inert atmosphere (Ar/N2).

    • Prepare a suspension of LAH (3.0 g) in anhydrous THF (100 mL).

    • Add the nitropropene (5.0 g) dropwise as a THF solution. Maintain a gentle reflux.

    • Reflux for 24 hours to ensure complete reduction of the double bond and nitro group.

    • Quench: Use the 1:1:3 method (1 mL H2O, 1 mL 15% NaOH, 3 mL H2O). Filter off aluminum salts.

  • Salt Formation:

    • Extract the filtrate with DCM. Dry over MgSO4.

    • Bubble anhydrous HCl gas through the solution or add ethereal HCl.

    • Isolation: 2,3,4-TMA Hydrochloride precipitates as white crystals.[1] MP: ~158-160°C.[1]

Visualizing the Synthesis Pathway[1]

TMA3_Synthesis cluster_0 Key Transformation: Henry Reaction Aldehyde 2,3,4-Trimethoxybenzaldehyde Intermediate 1-(2,3,4-Trimethoxyphenyl) -2-nitropropene Aldehyde->Intermediate NH4OAc, AcOH Reflux Nitroethane Nitroethane Nitroethane->Intermediate Reduction Reduction (LAH / THF) Intermediate->Reduction Product 2,3,4-TMA (TMA-3) Free Base Reduction->Product Salt TMA-3 HCl Product->Salt HCl (gas)

Figure 1: Synthetic route for 2,3,4-Trimethoxyamphetamine via the nitropropene intermediate.[1]

Pharmacophoric Exclusion Logic[1]

To understand why TMA-3 is inactive, we must visualize the decision logic used in SAR studies to filter out non-viable candidates.

SAR_Exclusion_Logic Start Trimethoxyamphetamine Scaffold Check1 Are positions 2 and 5 substituted? Start->Check1 Active High Potency Potential (e.g., TMA-2, DOM) Check1->Active Yes (2,4,5) Check2 Is position 4 substituted? Check1->Check2 No Check3 Is the pattern 2,3,4? Check2->Check3 Yes Inactive INACTIVE / LOW POTENCY (Steric Crowding + Electronic Mismatch) Check3->Inactive Yes (2,3,4) Mescaline Moderate Potency (3,4,5-Pattern) Check3->Mescaline No (3,4,5)

Figure 2: SAR Decision Tree illustrating the exclusion of the 2,3,4-substitution pattern based on empirical potency data.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. Entry #158 (TMA-3).

  • Glennon, R. A., et al. (1982). "Structure-activity relationships of the amphetamine hallucinogens." Journal of Medicinal Chemistry, 25(10), 1163-1168.[1]

  • Nichols, D. E. (2016). "Psychedelics."[3][4][5][6][7][8][9] Pharmacological Reviews, 68(2), 264-355.[1]

  • Kang, S., & Green, J. P. (1970).[7] "Correlation between activity and electronic state of hallucinogenic amphetamines." Nature, 226, 645.[7]

  • Kolaczynska, K. E., et al. (2019). "Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines." Frontiers in Pharmacology.

Sources

Comparison of psychoactive properties between 2,3,4-TMA and Mescaline

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Isomeric Divergence

This guide provides a rigorous technical comparison between Mescaline (3,4,5-trimethoxyphenethylamine), the archetypal phenethylamine psychedelic, and 2,3,4-TMA (2,3,4-trimethoxyamphetamine; TMA-3), a structural isomer of the potent TMA-2.

While Mescaline serves as the foundational reference for serotonergic hallucinogens, 2,3,4-TMA presents a pharmacological paradox: it exhibits partial agonist activity in rodent models (substituting for DOM) yet remains clinically inactive in humans at significant doses (>100 mg). This divergence offers critical insights into the Structure-Activity Relationships (SAR) of the phenylisopropylamine class, specifically regarding steric hindrance at the 5-HT2A receptor orthosteric binding site and species-specific metabolic clearance.

Chemical & Structural Analysis[1][2][3][4]

The core distinction lies in the substitution pattern on the benzene ring and the alpha-methylation of the ethylamine side chain.

FeatureMescaline2,3,4-TMA (TMA-3)
IUPAC Name 2-(3,4,5-trimethoxyphenyl)ethanamine1-(2,3,4-trimethoxyphenyl)propan-2-amine
Core Scaffold PhenethylamineAmphetamine (Alpha-methylphenethylamine)
Methoxy Pattern 3, 4, 5 (Symmetrical, "Open")2, 3, 4 (Asymmetrical, "Crowded")
Alpha-Carbon Unsubstituted (Hydrogens only)Methylated (Chiral center)
Lipophilicity Low (logP ~ 0.7)Moderate (logP ~ 2.1)
MAO Susceptibility High (Substrate for MAO-A/B)Low (Alpha-methyl blocks deamination)
Structural Logic
  • Mescaline: The 3,4,5-substitution allows for free rotation and favorable electrostatic interactions within the receptor pocket. It lacks the alpha-methyl group, making it a direct substrate for Monoamine Oxidase (MAO), necessitating high oral doses (200–500 mg).

  • 2,3,4-TMA: The alpha-methyl group typically confers potency by preventing MAO degradation (as seen in TMA-2). However, the 2,3,4-methoxy arrangement creates significant steric clash. The "ortho" (2-position) methoxy group, adjacent to the 3-position methoxy, forces the substituents out of planarity, disrupting the ligand-receptor "lock and key" fit required for 5-HT2A activation in humans.

Pharmacodynamics & SAR

Receptor Binding Profile (5-HT2A)

The primary mechanism of action for psychedelic phenethylamines is agonism at the Serotonin 5-HT2A receptor.

  • Mescaline: Acts as a partial agonist at 5-HT2A (Ki ≈ 300–600 nM). Despite low affinity, its efficacy is sufficient to trigger the Gq-mediated phospholipase C (PLC) cascade.

  • 2,3,4-TMA:

    • In Vitro:[1][2] Shows measurable affinity for 5-HT receptors but significantly lower intrinsic efficacy compared to the 2,4,5-isomer (TMA-2).

    • In Vivo (Rodent): Surprisingly, 2,3,4-TMA substitutes for DOM (a potent 5-HT2A agonist) in rat drug discrimination studies. This suggests it can activate the receptor in rodents.

    • In Vivo (Human): Shulgin reported it as inactive at 100 mg. This suggests that while it binds, it fails to stabilize the active receptor conformation in the human ortholog, or it acts as a silent antagonist/weak partial agonist that cannot overcome the threshold for psychoactivity.

Visualization: SAR Decision Tree

The following diagram illustrates how substitution patterns dictate pharmacological outcomes in this chemical family.

SAR_Flowchart Start Trimethoxy-Phenethylamine Core AlphaMe Alpha-Methylation? Start->AlphaMe Mescaline Mescaline (3,4,5-PEA) Active (High Dose) MAO Susceptible AlphaMe->Mescaline No Amphetamines Trimethoxy-Amphetamines (MAO Resistant) AlphaMe->Amphetamines Yes SubstPattern Substitution Pattern? Amphetamines->SubstPattern TMA2 2,4,5-TMA (TMA-2) High Potency Active SubstPattern->TMA2 2,4,5 (Para-Ortho) TMA 3,4,5-TMA (TMA) Medium Potency Active SubstPattern->TMA 3,4,5 (Meta-Para) TMA3 2,3,4-TMA (TMA-3) Inactive (Human) Active (Rodent) SubstPattern->TMA3 2,3,4 (Vicinal/Crowded)

Figure 1: Structure-Activity Relationship flow illustrating the divergence of potency based on alpha-methylation and methoxy substitution patterns.

Experimental Protocols

To verify the pharmacological divergence described above, two primary experimental workflows are standard in the field.

Protocol A: Two-Lever Drug Discrimination (Rodent)

This assay determines if a test compound produces an interoceptive cue similar to a known training drug (e.g., DOM or LSD). This is the protocol that identified 2,3,4-TMA as "active" in rats.

  • Subjects: Male Sprague-Dawley rats (n=8-12), food-restricted to 85% free-feeding weight.

  • Apparatus: Standard operant conditioning chambers with two levers (Drug vs. Saline).

  • Training Phase:

    • Rats are trained to press the "Drug Lever" after injection of DOM (1.0 mg/kg, i.p.) and the "Saline Lever" after vehicle injection.[3]

    • Reinforcement: Food pellet (FR10 schedule).

    • Criterion: >85% correct lever selection for 10 consecutive sessions.

  • Testing Phase (Test of Substitution):

    • Administer 2,3,4-TMA (various doses: 1, 3, 10 mg/kg) 30 mins prior to session.

    • Record lever selection during a 15-minute extinction session (no food reward to prevent learning).

  • Data Analysis:

    • Calculate "% Drug-Appropriate Responding".[3]

    • Result Interpretation: >80% indicates full substitution (the rat "feels" the same effect as DOM). <20% indicates no substitution.

Protocol B: Radioligand Binding Assay (5-HT2A)

To quantify the affinity (Ki) of 2,3,4-TMA vs. Mescaline.

  • Tissue Preparation: HEK293 cells stably expressing human 5-HT2A receptors. Harvest and homogenize membranes.

  • Radioligand: [³H]-Ketanserin (Antagonist) or [¹²⁵I]-DOI (Agonist). Note: Agonist labeling is preferred for predicting psychedelic potential.

  • Incubation:

    • Mix membrane homogenate + Radioligand (0.5 nM) + Test Compound (2,3,4-TMA or Mescaline) at concentrations from

      
       to 
      
      
      
      M.
    • Incubate at 37°C for 60 minutes.

  • Filtration: Rapid vacuum filtration through GF/B glass fiber filters to separate bound from free ligand.

  • Quantification: Liquid scintillation counting.

  • Calculation:

    • Plot displacement curves.

    • Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:

      
      
      
Visualization: Assay Workflow

Assay_Workflow Step1 Membrane Prep (h5-HT2A) Step2 Incubation [³H]-Ligand + Drug Step1->Step2 Step3 Filtration (GF/B Filters) Step2->Step3 60 min @ 37°C Step4 Scintillation Counting Step3->Step4 Step5 Data Analysis (Ki Calculation) Step4->Step5

Figure 2: Workflow for competitive radioligand binding assay to determine receptor affinity.

Safety & Toxicology

  • Mescaline:

    • LD50: ~370 mg/kg (rat, i.p.).

    • Toxicity: Generally low physiological toxicity. Main risks are behavioral. Nausea is a common side effect due to 5-HT3 agonism.

  • 2,3,4-TMA:

    • LD50: Not explicitly established in public literature, but presumed similar to other methoxylated amphetamines (~50-100 mg/kg range).

    • Neurotoxicity: Unlike PCA (p-chloroamphetamine) or MDMA, the 2,3,4-substitution pattern does not typically associate with serotonergic neurotoxicity, but specific data is scarce due to its lack of human usage.

    • Metabolic Liability: The 2-methoxy group is highly susceptible to O-demethylation by CYP2D6. This rapid metabolism may contribute to its lack of oral activity in humans compared to the more stable 2,4,5-pattern of TMA-2.

References

  • Shulgin, A., & Shulgin, A. (1991).[4] PiHKAL: A Chemical Love Story. Transform Press. (Entry #158 TMA; Entry #160 TMA-3).

  • Glennon, R. A., & Young, R. (1982). Discriminative stimulus properties of DOM and several molecular modifications. Pharmacology Biochemistry and Behavior.[5][6]

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355.

  • Monte, A. P., et al. (1997). Dihydrobenzofuran analogues of hallucinogens. 4. Mescaline derivatives. Journal of Medicinal Chemistry.

  • Halberstadt, A. L., et al. (2019). Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Journal of Psychopharmacology.

Sources

The Steric Paradox: A Technical Guide to 1-(2,3,4-Trimethoxyphenyl)propan-2-amine (TMA-3)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(2,3,4-Trimethoxyphenyl)propan-2-amine, commonly designated as TMA-3 or 2,3,4-TMA , represents a critical "negative control" in the study of serotonergic phenethylamines. As a positional isomer of the renowned psychedelic Mescaline (3,4,5-TMA) and the highly potent TMA-2 (2,4,5-TMA), TMA-3 serves as a textbook example of how steric congestion dictates pharmacological efficacy. While rodent models suggest potential activity, human bioassays indicate a lack of psychoactivity at standard dosages, attributed to the steric interference of the vicinal methoxy groups at the 2, 3, and 4 positions. This guide details the synthesis, chemical properties, and the structure-activity relationship (SAR) that renders this molecule a unique subject of study in medicinal chemistry.

Historical Genesis & Discovery

The discovery of TMA-3 was not an isolated event but part of a systematic "grid search" conducted by Dr. Alexander Shulgin in the mid-20th century. Following the characterization of Mescaline, Shulgin sought to understand the role of methoxy positioning on the phenyl ring.

  • 1947-1959: The initial interest in trimethoxyamphetamines began with the synthesis of TMA (3,4,5-isomer) by Gordon Alles.

  • 1964: Shulgin first described TMA-3 in the scientific literature, exploring the hypothesis that shifting the methoxy groups would alter lipophilicity and receptor docking.

  • 1991: The definitive characterization was published in PIHKAL (Phenethylamines I Have Known And Loved), Entry #159. Shulgin reported that unlike its isomers, TMA-3 failed to produce significant central effects in humans, highlighting the sensitivity of the 5-HT2A receptor to steric bulk at the 3-position when flanked by a 2-position substituent.

Chemical Synthesis (Protocol & Mechanism)[1]

The synthesis of TMA-3 classically follows the nitroalkene route, a robust method for generating alpha-methyl phenethylamines. This protocol prioritizes yield and purity, utilizing a Henry Reaction followed by a hydride reduction.

Reaction Scheme (Graphviz)

TMA3_Synthesis Figure 1: Synthetic Pathway for TMA-3 (Shulgin Method) Aldehyde 2,3,4-Trimethoxybenzaldehyde (Precursor) Intermediate 2-Nitro-1-(2,3,4-trimethoxyphenyl)propene (Yellow Crystals, mp 56-57°C) Aldehyde->Intermediate Henry Condensation Reflux 1.5h Nitroethane Nitroethane (Solvent/Reagent) Nitroethane->Intermediate Catalyst NH4OAc / HOAc (Catalyst) Catalyst->Intermediate Product TMA-3 (Freebase) (Colorless Oil) Intermediate->Product Hydride Reduction Reflux 5h LAH LiAlH4 / THF (Reduction) LAH->Product Salt TMA-3 HCl (White Solid, mp 148-149°C) Product->Salt HCl Gas / Et2O

Detailed Experimental Protocol

Note: This protocol requires a fume hood and inert atmosphere handling due to the use of Lithium Aluminum Hydride (LAH).

Phase A: Formation of the Nitrostyrene
  • Reagents:

    • 2,3,4-Trimethoxybenzaldehyde: 12.4 g (63 mmol)

    • Nitroethane: 7.0 mL (excess)

    • Ammonium Acetate (anhydrous): 4.1 g[1]

    • Glacial Acetic Acid: 45 mL

  • Procedure:

    • Combine all reagents in a round-bottom flask.

    • Heat to reflux for 1.5 hours . The solution will darken as the condensation proceeds.

    • Cool the mixture and slowly add water. The product will precipitate as an oily crystalline mass.[1]

    • Purification: Filter the crude solid.[1][2] Recrystallize from boiling methanol (MeOH).

    • Yield Target: ~5.0 g of 2-nitro-1-(2,3,4-trimethoxyphenyl)propene.

    • QC Check: Melting point should be sharp at 56–57 °C .

Phase B: Reduction to the Amine
  • Reagents:

    • Lithium Aluminum Hydride (LAH): 3.0 g (79 mmol)

    • Anhydrous Diethyl Ether (Et2O) or THF: 300 mL

    • Precursor (from Phase A): 3.65 g dissolved in warm ether.

  • Procedure:

    • Prepare a suspension of LAH in anhydrous ether under an inert atmosphere (N2 or He).

    • Add the nitrostyrene solution dropwise to the refluxing LAH suspension (Soxhlet addition is preferred for solubility).[1]

    • Reflux for 5 hours .

    • Quenching: Cool the mixture. Cautiously add 3 mL H2O, followed by 3 mL 15% NaOH, then 9 mL H2O to precipitate aluminum salts.

    • Filter the white granular salts and wash with ether.

  • Isolation:

    • Extract the filtrate with dilute H2SO4 (or convert to freebase directly if acidic extraction is skipped).

    • Shulgin's Method:[3][4][5] Add Rochelle salt (potassium sodium tartrate) to the aqueous phase, basify with 25% NaOH (pH >9), and extract with Dichloromethane (CH2Cl2).

    • Evaporate solvent to yield the freebase oil.[1]

    • Salt Formation: Dissolve oil in anhydrous ether and saturate with HCl gas.[1]

    • Final Product: TMA-3 Hydrochloride (mp 148–149 °C).

Structure-Activity Relationship (SAR)[7]

The defining characteristic of TMA-3 is its lack of potency compared to its isomers. This phenomenon is best explained by the "Ortho-Effect" and steric interference.

Comparative Data Table
CompoundSubstitution PatternPotency (Human)Mescaline Units (MU)5-HT2A Affinity
TMA-2 2,4,5-trimethoxyHigh (20-40 mg)~10High
Mescaline 3,4,5-trimethoxyModerate (200-400 mg)1Low-Moderate
TMA 3,4,5-trimethoxy (alpha-methyl)Moderate (100-250 mg)~2Moderate
TMA-3 2,3,4-trimethoxy Inactive (>100 mg) <0.5 Negligible
Mechanistic Analysis (The Steric Clash)

For a phenethylamine to activate the 5-HT2A receptor, the amine nitrogen and the aromatic ring must align within the receptor's binding pocket (specifically interacting with Asp3.32 and hydrophobic residues).

  • The 2,4,5-Pattern (Ideal): In TMA-2, the methoxy groups are spaced out. The 2-position methoxy helps orient the side chain, while the 4 and 5 positions interact with serine residues in the receptor.

  • The 2,3,4-Pattern (Crowded): In TMA-3, the methoxy groups are adjacent (vicinal) at positions 2, 3, and 4.

    • The methoxy group at C2 clashes with the methoxy at C3 .

    • This forces one or both methoxy groups out of the plane of the phenyl ring to relieve torsional strain.

    • Result: The molecule cannot adopt the planar conformation required to slide into the narrow hydrophobic cleft of the 5-HT2A receptor.

SAR Logic Diagram (Graphviz)

SAR_Logic Figure 2: Mechanistic Failure of TMA-3 Binding Structure TMA-3 Structure (2,3,4-substitution) StericCrowding Vicinal Methoxy Clash (Positions 2 & 3) Structure->StericCrowding Adjacent Groups Comparison Contrast: TMA-2 (2,4,5) No Vicinal Clash -> High Potency Structure->Comparison Isomer Comparison Conformation Loss of Planarity (Twisted Ring) StericCrowding->Conformation Torsional Strain Binding Receptor Docking Failure (5-HT2A) Conformation->Binding Steric Mismatch Outcome Clinical Inactivity (>100mg) Binding->Outcome

Pharmacology & Toxicology

The Human vs. Rodent Discrepancy

A critical nuance in the literature is the discrepancy between animal models and human reports.

  • Human Data: Shulgin reported that at 100 mg, TMA-3 produced "no effects at all" (no mydriasis, no mood alteration).

  • Rodent Data: In drug discrimination studies, TMA-3 has shown the ability to substitute for DOM (a potent 5-HT2A agonist) in rats, albeit at higher dosages.[6]

  • Interpretation: This suggests TMA-3 may act as a low-affinity partial agonist . In humans, the metabolic clearance likely exceeds the rate required to achieve the synaptic concentration necessary for activation, or the intrinsic efficacy is simply too low to trigger the psychedelic cascade (Head Twitch Response equivalent).

Metabolic Fate

Like other trimethoxyamphetamines, TMA-3 is primarily metabolized via:

  • O-Demethylation: Likely at the 2- or 4-position (exposed positions), catalyzed by CYP2D6.

  • Deamination: Oxidative deamination by Monoamine Oxidase (MAO) to the corresponding ketone/aldehyde.

  • Excretion: Renal elimination of conjugated metabolites.

Regulatory & Legal Status

While TMA-3 is rarely explicitly scheduled by name in international drug conventions, it falls under "catch-all" analogue provisions due to its structural similarity to TMA (Schedule I in the US).

  • USA: Controlled Substance Analogue Enforcement Act (Federal Analogue Act). As a positional isomer of TMA (3,4,5-trimethoxyamphetamine), it can be treated as a Schedule I substance if intended for human consumption.[5][7]

  • UK: Class A drug (Tryptamine/Phenethylamine derivative clauses).

  • Research Handling: Standard Schedule I handling protocols (DEA Form 222 equivalent) are recommended for laboratories to ensure compliance.

References

  • Shulgin, A. T., & Shulgin, A. (1991).[7] PIHKAL: A Chemical Love Story. Transform Press. (Entry #159 TMA-3).

  • Shulgin, A. T. (1964).[6] Psychotomimetic drugs: Structure-activity relationships. Nature, 201, 1120-1121.

  • Glennon, R. A., & Young, R. (1984). Further investigation of the discriminative stimulus properties of MDA. Pharmacology Biochemistry and Behavior, 20(4), 501-504. (Context on rodent discrimination of TMA isomers).

  • Badal, S., et al. (2018). Pharmacognosy: Fundamentals, Applications and Strategies. Academic Press. (General reference for phenethylamine SAR).

Sources

Toxicological Profile and Investigative Guide: 2,3,4-Trimethoxyamphetamine (2,3,4-TMA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3,4-Trimethoxyamphetamine (2,3,4-TMA), also designated as TMA-3 or


-methylisomescaline , represents a unique pharmacological anomaly within the trimethoxyamphetamine series.[1][2] Unlike its potent isomers 2,4,5-TMA (TMA-2)  and 3,4,5-TMA (TMA) , 2,3,4-TMA displays a distinct lack of psychotomimetic activity at standard dosages, despite retaining significant structural homology to mescaline.[1][2]

This guide provides a rigorous technical analysis of the toxicological data, metabolic fate, and experimental protocols required to evaluate 2,3,4-TMA.[1] Due to the scarcity of direct LD50 data for this specific isomer, this document employs a comparative toxicological framework , utilizing established data from its active isomers to bracket safety margins and define risk profiles.[1]

Chemical and Pharmacological Characterization

Structural Identity
  • IUPAC Name: 1-(2,3,4-trimethoxyphenyl)propan-2-amine[1][2]

  • CAS Registry Number: 1082-23-1[2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1][3][4][5][6]
  • Molecular Weight: 225.29 g/mol [1][2][5]

The steric arrangement of the methoxy groups at the 2, 3, and 4 positions creates a "crowded" vicinal substitution pattern.[1] This specific orientation significantly alters the molecule's ability to dock effectively into the 5-HT


 receptor binding pocket compared to the 2,4,5-substitution pattern, which is optimized for serotonergic agonism.[1][2]
Pharmacodynamics: The "Inactive" Anomaly

Alexander Shulgin, in his seminal work PiHKAL (Entry #156), reported 2,3,4-TMA as inactive in humans at oral dosages up to 100 mg .[1] This contrasts sharply with TMA-2, which is fully active at 20–40 mg.[1][2]

  • Mechanism: While 2,3,4-TMA exhibits affinity for 5-HT receptors, it likely acts as a low-efficacy partial agonist or antagonist at the 5-HT

    
     site, failing to trigger the intracellular phospholipase C (PLC) signaling cascade necessary for psychedelic effects.[1][2]
    
  • Toxicological Implication: The lack of behavioral toxicity (hallucinations, agitation) does not rule out physiological toxicity (hepatotoxicity, cardiotoxicity).[1]

Toxicological Data Analysis

Comparative LD50 Estimation

Direct experimental LD50 data for 2,3,4-TMA is absent in standard public chemical registries (RTECS, PubChem).[1][2] Therefore, a Read-Across approach is required, utilizing data from the structural isomer 2,4,5-TMA (TMA-2).[1][2]

Table 1: Comparative Toxicity Profile of Trimethoxyamphetamines

CompoundIsomerHuman Active DoseMouse LD50 (i.p.)Rat LD50 (i.p.)[1][5]Toxicity Hazard
2,3,4-TMA TMA-3>100 mg (Inactive)Not Established Not Established Low (Behavioral)
2,4,5-TMA TMA-220–40 mg180 mg/kg~120 mg/kg (Lethal)High (Potent)
3,4,5-TMA TMA100–250 mg~200 mg/kg (Est.)~150 mg/kg (Est.)[1][2]Moderate

*Note: Based on structure-activity relationships (SAR), the physiological lethal dose of 2,3,4-TMA is hypothesized to be comparable to or slightly higher than TMA-2 due to reduced receptor potency, estimated in the range of 150–250 mg/kg (i.p. in mice) .[1][2]

Acute vs. Chronic Toxicity Risks
  • Acute: Primary risks involve sympathomimetic overstimulation (tachycardia, hypertension) rather than central serotonin syndrome, given the poor CNS efficacy.[1]

  • Chronic: Potential for oxidative stress via quinone formation during metabolism (see Section 4).[1][2]

Metabolic Fate and Pathways[7]

The metabolism of 2,3,4-TMA is predicted to follow the oxidative deamination and O-demethylation pathways typical of phenethylamines.[1][2] The "crowded" 2,3,4-methoxy pattern makes the 3-position sterically hindered, favoring demethylation at the 2- or 4-positions .[1][2]

Visualization: Hypothetical Metabolic Pathway

G Parent 2,3,4-TMA (Parent Compound) O_Demeth_2 2-O-Desmethyl-TMA (Major Metabolite) Parent->O_Demeth_2 CYP2D6 (O-Demethylation) O_Demeth_4 4-O-Desmethyl-TMA (Minor Metabolite) Parent->O_Demeth_4 CYP2D6/CYP3A4 Deamination 2,3,4-Trimethoxyphenylacetone (Ketone) Parent->Deamination MAO-A (Oxidative Deamination) Glucuronide Glucuronide Conjugate (Excreted) O_Demeth_2->Glucuronide UGT Sulfate Sulfate Conjugate (Excreted) O_Demeth_4->Sulfate SULT

Figure 1: Hypothetical metabolic pathway of 2,3,4-TMA showing parallel O-demethylation and deamination routes.[1][2]

Experimental Protocols for Validation

To scientifically establish the LD50 and toxicity profile of 2,3,4-TMA, the following self-validating protocols are recommended. These adhere to OECD Guidelines for the Testing of Chemicals.

Protocol: Up-and-Down Procedure (OECD 425)

This method minimizes animal usage while statistically determining the LD50.[2]

  • Subject Selection: Female Sprague-Dawley rats (8–12 weeks old).[1][2]

  • Dosing Strategy:

    • Starting Dose: 175 mg/kg (Based on the TMA-2 LD50 benchmark).[2]

    • Administration: Oral gavage (p.o.) or Intraperitoneal (i.p.) in saline vehicle.[1][2]

  • Observation Workflow:

    • T=0 to 4h: Continuous monitoring for gross behavioral changes (tremors, convulsions, salivation).

    • T=24h to 14d: Daily weight and wellness checks.

  • Decision Logic:

    • If animal survives : Increase dose by factor of 1.3 for next animal.

    • If animal dies : Decrease dose by factor of 1.3 for next animal.

  • Stopping Rule: Testing stops after 3 consecutive survivors at the limit dose (2000 mg/kg) or 5 reversals of direction.

Protocol: In Vitro Receptor Binding Assay

To confirm the "inactive" status mechanistically:

  • Assay: Radioligand binding using [

    
    H]-Ketanserin (5-HT
    
    
    
    antagonist) and [
    
    
    H]-DOI (5-HT
    
    
    agonist).[1][2]
  • Metric: Determine

    
     (Affinity) and 
    
    
    
    (Functional Potency) via GTP
    
    
    S binding.[1]
  • Validation: 2,3,4-TMA should show moderate

    
     (affinity) but high 
    
    
    
    (low potency) compared to TMA-2.
Visualization: Toxicity Screening Workflow

Workflow Start Compound Synthesis (>98% Purity) InVitro In Vitro Screening (hERG, 5-HT2A) Start->InVitro Acute Acute Toxicity (OECD 425) InVitro->Acute If hERG safe Metab Metabolic Profiling (Liver Microsomes) Acute->Metab Collect Plasma Report Tox Profile Generation Metab->Report

Figure 2: Sequential workflow for the toxicological characterization of 2,3,4-TMA.

Safety and Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Estimated).[1][2]

    • H315: Causes skin irritation.[1][2]

  • Precautionary Measures:

    • Use full PPE (Nitrile gloves, lab coat, N95 respirator).[1]

    • Store at -20°C in a desiccated, light-resistant container.

    • Controlled Substance Status: 2,3,4-TMA is a positional isomer of a Schedule I substance (TMA) in the US, often treated as a controlled analogue under the Federal Analogue Act.[1]

References

  • Shulgin, A., & Shulgin, A. (1991).[1][7][8] PiHKAL: A Chemical Love Story. Transform Press. (Entry #156: TMA-3). Link[1]

  • Shulgin, A., & Shulgin, A. (1991).[1][7][9] PiHKAL: A Chemical Love Story. Transform Press. (Entry #158: TMA-2). Link[1]

  • Ho, B. T., et al. (1970).[1][2][9] Analogues of alpha-methylphenethylamine (amphetamine).[1][2] I. Pharamcological activity of the trimethoxyamphetamines. Journal of Pharmaceutical Sciences, 59(4), 571-572.[1][2] Link

  • OECD. (2008).[1][2] Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals.[2] Link[1]

  • Cayman Chemical. (2023).[1][2] 2,3,4-Trimethoxyamphetamine (hydrochloride) Product Information. Link[1][3]

  • Beyer, J., et al. (2006).[1][2] Designer drug 2,4,5-trimethoxyamphetamine (TMA-2): studies on its metabolism and toxicological detection in rat urine. Journal of Mass Spectrometry. Link

Sources

Methodological & Application

Application Note: GC-MS Derivatization Techniques for 1-(2,3,4-Trimethoxyphenyl)propan-2-amine (TMA-4)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

1-(2,3,4-Trimethoxyphenyl)propan-2-amine, also known as TMA-4, is a substituted phenylpropanamine. Like other primary amines in its class, its direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is fraught with challenges. The primary amine functional group is highly polar, leading to poor chromatographic peak shape, including significant tailing, and potential for irreversible adsorption onto active sites within the GC system (e.g., injector liner, column stationary phase).[1][2] This results in low sensitivity and poor reproducibility. Furthermore, underivatized primary amines like TMA-4 often yield mass spectra with low-mass, non-specific fragment ions (e.g., m/z 44), which complicates unambiguous identification, especially in complex matrices.

Derivatization is a chemical modification technique that converts the polar amine into a less polar, more volatile, and more thermally stable derivative.[1][3] This process is essential for reliable GC-MS analysis and offers several key advantages:

  • Improved Chromatography: Reduces peak tailing and improves resolution.[4][5]

  • Enhanced Volatility: Allows for elution at lower temperatures, minimizing the risk of thermal degradation.[1][5]

  • Increased Mass Spectral Specificity: Generates derivatives with higher molecular weights and more characteristic fragmentation patterns, which are crucial for definitive identification and structural elucidation.[1][4][6]

This application note provides detailed protocols for two robust derivatization techniques for TMA-4: Acylation with trifluoroacetic anhydride (TFAA) and Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). A third section discusses Chiral Derivatization for enantiomeric separation.

Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation is a widely used technique for the derivatization of primary and secondary amines.[7] Trifluoroacetic anhydride (TFAA) is a highly reactive reagent that rapidly converts the primary amine of TMA-4 into a stable, volatile N-trifluoroacetyl derivative.[5][8][9] The resulting derivative exhibits excellent chromatographic properties and produces a mass spectrum with characteristic high-mass fragment ions, which are invaluable for identification.[7][10]

The reaction proceeds by the nucleophilic attack of the amine on one of the carbonyl carbons of TFAA, leading to the formation of the amide and trifluoroacetic acid as a byproduct.

Predicted Mass Spectral Fragmentation

The trifluoroacetyl (TFA) derivative of TMA-4 is expected to undergo characteristic fragmentation under electron ionization (EI). Based on the fragmentation of similar amphetamine-TFA derivatives, the primary cleavage is an alpha-cleavage (α-cleavage) of the C-C bond between the isopropyl group and the carbon bearing the nitrogen.[7][10] This results in a prominent, resonance-stabilized iminium ion.

Key Predicted Fragments for TFA-TMA-4:

  • Molecular Ion (M+•): The molecular ion may be weak or absent.

  • Base Peak: An intense peak resulting from the α-cleavage, yielding a fragment corresponding to the trimethoxybenzyl cation.

  • Other Fragments: Ions resulting from cleavage of the propane chain and rearrangements.[7][10]

Experimental Protocol: TFAA Derivatization

Materials:

  • TMA-4 sample

  • Trifluoroacetic anhydride (TFAA), derivatization grade[8]

  • Anhydrous ethyl acetate or acetonitrile

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Place a known amount of the TMA-4 sample (e.g., 1 mg) into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA.[11]

  • Reaction: Tightly cap the vial and heat at 70°C for 20 minutes in a heating block.[11][12]

  • Evaporation: Allow the vial to cool to room temperature. Carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen. This step is crucial to prevent column damage from the acidic byproduct.[13]

  • Reconstitution: Redissolve the dried derivative in a suitable volume of an appropriate solvent (e.g., 1 mL of ethyl acetate) for GC-MS analysis.

  • Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.

Workflow Diagram: TFAA Derivatization

TFAA_Derivatization cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_cleanup Post-Reaction cluster_analysis Analysis Start TMA-4 Sample in Vial Dry Evaporate Solvent to Dryness Start->Dry AddSolvent Add Ethyl Acetate Dry->AddSolvent AddTFAA Add TFAA AddSolvent->AddTFAA Heat Heat at 70°C for 20 min AddTFAA->Heat Cool Cool to Room Temp Heat->Cool EvapReagent Evaporate Excess Reagent Cool->EvapReagent Reconstitute Reconstitute in Solvent EvapReagent->Reconstitute Inject Inject into GC-MS Reconstitute->Inject

Caption: TFAA Derivatization Workflow for TMA-4.

Silylation with MSTFA

Silylation is another powerful derivatization technique, involving the replacement of active hydrogens with a trimethylsilyl (TMS) group.[14] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a versatile and potent silylating reagent that reacts with primary amines to form TMS derivatives.[14] These derivatives are nonpolar, thermally stable, and yield characteristic mass spectra.

The reaction with MSTFA is efficient, and the byproducts are volatile and generally do not interfere with the chromatography.[14] For primary amines like TMA-4, it is possible to form a di-TMS derivative, with both hydrogens on the nitrogen being replaced.

Predicted Mass Spectral Fragmentation

TMS derivatives of amines exhibit predictable fragmentation patterns. A key diagnostic fragment is the [M-15]⁺ ion, resulting from the loss of a methyl group from the TMS moiety. The mass spectrum of silylated amphetamine often shows an M-CH3+ peak as the highest molecular weight fragment, with the molecular ion being absent.[14] Other characteristic ions can help to confirm the structure of the original compound. Using a deuterated silylating agent (e.g., MSTFA-d9) can aid in identifying the number of TMS groups added to the molecule, as each group will add 9 mass units instead of 72.

Experimental Protocol: MSTFA Derivatization

Materials:

  • TMA-4 sample

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), with or without 1% TMCS (trimethylchlorosilane) as a catalyst

  • Anhydrous pyridine or acetonitrile

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Place a known amount of the TMA-4 sample (e.g., 1 mg) into a reaction vial. If in solution, evaporate to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 250 µL of MSTFA and 50 µL of anhydrous pyridine. The pyridine acts as a catalyst and acid scavenger.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[11]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS system. Unlike acylation with anhydrides, evaporation of excess reagent is typically not necessary as MSTFA and its byproducts are volatile.[14]

Workflow Diagram: MSTFA Derivatization

MSTFA_Derivatization cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Start TMA-4 Sample in Vial Dry Evaporate Solvent to Dryness Start->Dry AddMSTFA Add MSTFA Dry->AddMSTFA AddPyridine Add Pyridine AddMSTFA->AddPyridine Heat Heat at 70°C for 30 min AddPyridine->Heat Cool Cool to Room Temp Heat->Cool Inject Inject Directly into GC-MS Cool->Inject

Caption: MSTFA Derivatization Workflow for TMA-4.

Chiral Derivatization for Enantiomeric Separation

TMA-4 possesses a chiral center at the alpha-carbon of the propane chain, meaning it exists as two enantiomers (R and S). Enantiomers have identical physical properties and mass spectra, making their separation on a standard achiral GC column impossible. To resolve enantiomers, one of two approaches is used: a chiral GC column or derivatization with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.[1]

N-trifluoroacetyl-L-prolyl chloride (L-TPC) is a common CDA used for the chiral analysis of amphetamines.[15][16] It reacts with the R- and S-enantiomers of TMA-4 to form two distinct diastereomeric amides (L-TPC-R-TMA-4 and L-TPC-S-TMA-4). These diastereomers have different physical properties and will exhibit different retention times on an achiral GC column.

Experimental Protocol: Chiral Derivatization with L-TPC

This protocol is an adaptation of established methods for amphetamine enantioseparation.[15][16]

Materials:

  • TMA-4 sample

  • N-trifluoroacetyl-L-prolyl chloride (L-TPC)

  • Anhydrous toluene or other aprotic solvent

  • Saturated sodium bicarbonate solution

  • Reaction vials (2 mL) with PTFE-lined caps

Procedure:

  • Sample Preparation: Dissolve the TMA-4 sample in a suitable solvent. It is critical to ensure the amine is in its free-base form. If it is a salt, it must first be basified (e.g., with NaOH) and extracted into an organic solvent.

  • Reagent Preparation: Prepare a solution of L-TPC in anhydrous toluene (e.g., 1 mg/mL).

  • Reaction: Add the L-TPC solution to the TMA-4 solution. The reaction is typically rapid and can often be performed at room temperature.

  • Workup: After the reaction is complete (e.g., 15-20 minutes), add a saturated sodium bicarbonate solution to neutralize any excess L-TPC and HCl byproduct. Vortex the mixture.

  • Extraction: The resulting diastereomers will be in the organic layer. Carefully separate the organic layer for analysis.

  • Analysis: Inject 1 µL of the organic layer into the GC-MS. The two diastereomers should elute as two separate peaks.

Summary and Comparison

The choice of derivatization technique depends on the analytical goal. For routine identification and quantification, both TFAA and MSTFA are excellent choices. For determining enantiomeric purity or ratio, a chiral derivatization step is mandatory.

ParameterTFAA DerivatizationMSTFA DerivatizationChiral (L-TPC) Derivatization
Primary Goal Identification & QuantificationIdentification & QuantificationEnantiomeric Separation
Reagent Reactivity Very HighHighHigh
Byproducts Acidic (Trifluoroacetic Acid)Neutral & VolatileAcidic (HCl)
Post-Reaction Step Evaporation RequiredDirect Injection PossibleLiquid-Liquid Extraction/Wash
Derivative Stability HighGenerally HighHigh
Chromatography ExcellentExcellentExcellent (Separates Diastereomers)
Mass Spectrum Highly specific fragmentsCharacteristic fragments (e.g., M-15)Specific for each diastereomer

Conclusion

The derivatization of 1-(2,3,4-Trimethoxyphenyl)propan-2-amine is a critical step for its successful analysis by GC-MS. Acylation with TFAA provides a stable derivative with excellent chromatographic behavior and a highly specific mass spectrum, ideal for unambiguous identification. Silylation with MSTFA offers a simpler workflow, often allowing for direct injection without a post-reaction cleanup step, and yields derivatives with characteristic fragmentation patterns. For applications requiring the differentiation of enantiomers, derivatization with a chiral reagent like L-TPC is the method of choice, enabling the separation of the resulting diastereomers on a standard achiral column. The protocols and principles outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to achieve reliable and accurate GC-MS analysis of TMA-4.

References

  • Shin, H.-S., Donike, M., & Ueki, M. (1993). Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. Analytical Chemistry, 65(22), 3347–3352. Retrieved from [Link]

  • Improved GC Analysis of Derivatized Amphetamines. (n.d.). Restek. Retrieved from [Link]

  • Horn, C. K., Kuhlman, J. J., & Logan, B. K. (2000). A novel GC/MS derivatization method for amphetamines. Journal of Analytical Toxicology, 24(6), 449–453. Retrieved from [Link]

  • Shin, H. S., Donike, M., & Ueki, M. (1993). Stereospecific derivatization of amphetamines, phenol alkylamines, and hydroxyamines and quantification of the enantiomers by capillary GC/MS. Analytical Chemistry, 65(22), 3347-3352. Retrieved from [Link]

  • Lee, J., Lee, S., Kim, E., Lim, M., & Chung, H. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2012, 567835. Retrieved from [Link]

  • Lee, J., Lee, S., Kim, E., Lim, M., & Chung, H. (2012). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Liu, J. T., Fitzgerald, R. L., & Liu, R. H. (1995). Determination of enantiomeric N-trifluoroacetyl-L-prolyl chloride amphetamine derivatives by capillary gas chromatography/mass spectrometry with chiral and achiral stationary phases. Analytical Chemistry, 67(19), 3464–3470. Retrieved from [Link]

  • Liu, R. H. (1999). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 7(2). Retrieved from [Link]

  • Al-Harthi, F. S., Al-Arfaj, N. A., & Al-Sibaai, A. A. (2020). Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Journal of King Saud University - Science, 32(5), 2697-2702. Retrieved from [Link]

  • Lee, J., Lee, S., Kim, E., & Chung, H. (2011). A technique combining trifluoroacetyl derivatization and gas chromatography–mass spectrometry to distinguish methamphetamine and its 4‐substituted analogs. Drug Testing and Analysis, 3(10), 712-715. Retrieved from [Link]

  • Lee, M. R., Lee, J., & Chung, H. (2017). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of the American Society for Mass Spectrometry, 28(5), 920-927. Retrieved from [Link]

  • Kusch, P., Knupp, G., Hergarten, M., & Feltes, J. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A, 1114(2), 219-226. Retrieved from [Link]

  • Full scan mass spectra of trifluoroacetyl-derivatives of amphetamine and fenproporex. (n.d.). ResearchGate. Retrieved from [Link]

  • Analysis of Phenethylamines Using On-Column TFA Derivatization. (n.d.). Shimadzu. Retrieved from [Link]

  • Acylation Derivatization Reagents. (n.d.). ResearchGate. Retrieved from [Link]

  • Kind, T., Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(2), 245-257. Retrieved from [Link]

  • Villas-Bôas, S. G., Højrup, P., & Nielsen, J. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-20. Retrieved from [Link]

  • Villas-Bôas, S. G., Højrup, P., & Nielsen, J. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3-20. Retrieved from [Link]

  • Appendix G - Derivatization in GC MS. (n.d.). Scribd. Retrieved from [Link]

  • Automatic Derivatization System for Phenethylamine Drugs. (n.d.). Shimadzu. Retrieved from [Link]

  • Mojarro, A., Dworkin, J. P., Elsila, J. E., Glavin, D. P., & Aponte, J. C. (2022). Detection of silylated amino acids and nucleobases via pyrolysis-gas chromatography-triple quadrupole mass spectrometry multiple reaction monitoring. 53rd Lunar and Planetary Science Conference. Retrieved from [Link]

  • Rahman, M. A., et al. (2024). Phytochemical profiling and GC-MS analysis of bioactive compounds in methanolic crude extract of Beta vulgaris (BV) root from Bangladesh. PLOS Digital Health, 3(1), e0001042. Retrieved from [Link]

  • Brecker, L., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8274. Retrieved from [Link]

  • Al-Shuhaib, M. B. S., et al. (2023). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Journal of Survey in Fisheries Sciences, 10(2S), 2093-2104. Retrieved from [Link]

  • Kumar, S., et al. (2024). Phytochemical Profiling and GC-MS Analysis of Bioactive Compounds in Gyrocarpus americanus. Plant Science Archives, 10(2), 123-130. Retrieved from [Link]

Sources

Application Note: In Vitro Characterization of 2,3,4-TMA (TMA-3)

Author: BenchChem Technical Support Team. Date: February 2026

SAR Profiling via Competitive Radioligand Binding at 5-HT2A Receptors[1][2]

Executive Summary

Subject: 2,3,4-Trimethoxyamphetamine (2,3,4-TMA;


-methylisomescaline).[1][2][3]
Application:  Structure-Activity Relationship (SAR) profiling and affinity determination.[1][2]
Target:  5-HT2A Serotonin Receptor (primary); 5-HT2C/1A (secondary).[1][2]
Method:  Competitive Radioligand Binding (Displacement Assay).[1][2]

Scientific Rationale: 2,3,4-TMA is a positional isomer of the potent psychedelic 2,4,5-TMA (TMA-2).[1][2] Despite their structural similarity, 2,3,4-TMA is reported as largely inactive in humans at doses >100 mg (Shulgin, PiHKAL #158).[1][2] This application note details the protocol for quantifying the binding affinity (


) of 2,3,4-TMA. Establishing this value is critical for SAR studies, serving as a negative control to elucidate the steric and electrostatic requirements for 5-HT2A activation.[2]
Introduction: The Isomer Enigma

In drug development, "inactive" isomers are as valuable as active ones.[2] They define the boundaries of the pharmacophore.

  • 2,4,5-TMA (TMA-2): High affinity (

    
     nM), potent psychedelic.[1][2] Fits the receptor's hydrophobic cleft perfectly.[2]
    
  • 2,3,4-TMA (TMA-3): Low potency/inactive.[1][2] The vicinal trimethoxy pattern (2,3,4-) creates steric crowding and alters the electronic density of the aromatic ring, potentially disrupting the critical interaction with residues (e.g., Phe340) in the receptor binding pocket.

This protocol uses [³H]-Ketanserin (an antagonist radioligand) to label the 5-HT2A receptor and uses non-radioactive 2,3,4-TMA to displace it.[1][2]

Experimental Workflow (Diagram)

BindingAssayWorkflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Binding Equilibrium cluster_analysis Phase 3: Separation & Detection Membrane Membrane Prep (CHO-K1-h5HT2A) Mix Assay Plate (96-well) Total Vol: 250 µL Membrane->Mix Ligand Competitor Prep (2,3,4-TMA) Serial Dilution (10µM - 0.1nM) Ligand->Mix Radio Radioligand ([3H]-Ketanserin) Fixed Conc (e.g., 1 nM) Radio->Mix Equilibrate Incubation 60 min @ 37°C Mix->Equilibrate Competition Harvest Harvesting Vacuum Filtration (GF/B) Equilibrate->Harvest Terminate Wash Rapid Wash (Ice-cold Tris Buffer) Harvest->Wash Count LSC Counting (CPM Measurement) Wash->Count Data Data Analysis Non-linear Regression Count->Data Calculate IC50/Ki

Caption: Step-by-step workflow for the competitive radioligand binding assay characterizing 2,3,4-TMA affinity.

Detailed Protocol
4.1 Materials & Reagents
ComponentSpecificationNotes
Receptor Source CHO-K1 cells stably expressing human 5-HT2AHEK293 is a valid alternative.[1][2]
Radioligand [³H]-Ketanserin (Specific Activity: 60-90 Ci/mmol)Selective 5-HT2A antagonist.[1][2]
Cold Ligand 2,3,4-TMA HydrochloridePurity >98%.[1][2] Dissolve in DMSO.
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4Freshly prepared.[1][2]
Non-Specific Control Mianserin (10 µM) or MethysergideDefines Non-Specific Binding (NSB).[1][2]
Filters Whatman GF/B or GF/CCritical: Pre-soak in 0.3% Polyethyleneimine (PEI) for 1 hr to reduce binding of lipophilic amines.[2]
4.2 Membrane Preparation (The Foundation)

Expert Insight: The quality of the


 data depends entirely on the membrane integrity.
  • Harvest cells at 80-90% confluency.[1][2]

  • Homogenize in ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Centrifuge at 20,000 x g for 20 mins at 4°C.

  • Resuspend pellet in Assay Buffer . Repeat wash step twice to remove endogenous serotonin.[1][2]

  • Determine protein concentration (BCA Assay).[1][2][4] Dilute to ~5-10 µg protein/well.[1][2]

4.3 Assay Procedure
  • Plate Setup: Use 96-well polypropylene plates (minimize drug adsorption).

  • Additions (Final Volume 250 µL):

    • 50 µL [³H]-Ketanserin (Final conc: ~1 nM, near its

      
      ).[1][2]
      
    • 50 µL 2,3,4-TMA (Competitor). Prepare 11-point serial dilution (e.g.,

      
       M to 
      
      
      
      M).
    • 150 µL Membrane Suspension (Add last to initiate reaction).

  • Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes.[1][2][4]

    • Non-Specific Binding (NSB): Mianserin (10 µM) + Radioligand + Membranes.[1][2]

  • Incubation: Incubate for 60 minutes at 37°C .

    • Note: Lipophilic phenethylamines like TMA equilibrate rapidly, but 60 mins ensures steady state.[1][2]

  • Termination: Rapid vacuum filtration through PEI-soaked GF/B filters using a cell harvester.

  • Wash: Wash filters 3x with 3 mL ice-cold Wash Buffer.

    • Critical: Cold buffer prevents dissociation of the bound ligand during the wash.

  • Detection: Dry filters, add scintillation cocktail, and count (LSC).

Data Analysis & Interpretation
5.1 Calculations

Convert CPM (Counts Per Minute) to Specific Binding:


[1][2]

Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism):


[1][2]

Cheng-Prusoff Correction: Calculate the inhibition constant (


) from the 

:

  • 
     = Concentration of radioligand used (nM).[2]
    
  • 
     = Dissociation constant of [³H]-Ketanserin (typically ~0.5 - 1.0 nM; must be determined experimentally via Saturation Binding).[1][2]
    
5.2 Expected Results & Troubleshooting
ParameterExpected Outcome for 2,3,4-TMATroubleshooting / Insight

High micromolar range (>10 µM)If curve is flat, the affinity is too low to measure at standard concentrations.[1][2]
Hill Slope Near -1.0Deviation from -1.0 suggests cooperativity or multiple binding sites.[1][2]
High NSB <10% of Total BindingIf NSB is high (>20%), the ligand is sticking to filters.[2] Ensure PEI soaking and use glass tubes for dilutions.[2]
Mechanistic Insight: Why is 2,3,4-TMA Inactive?

Unlike the 2,4,5-substitution pattern, the 2,3,4-pattern creates a "vicinal" block of methoxy groups.[1][2] This likely prevents the molecule from adopting the specific conformation required to stabilize the active state of the 5-HT2A receptor (specifically the toggle switch involving W336 and F340).

SAR_Logic cluster_mechanism Molecular Mechanism TMA2 2,4,5-TMA (Active) Optimal Hydrophobic Fit Receptor 5-HT2A Receptor (Orthosteric Site) TMA2->Receptor High Affinity (Ki ~1.3 µM) TMA3 2,3,4-TMA (Inactive) Steric Clash / Electronic Repulsion TMA3->Receptor Low Affinity (Ki >10 µM) Mechanism Vicinal Methoxy Groups (2,3,4) distort aromatic ring planarity or clash with TM5 residues.

Caption: Comparative binding logic. The vicinal substitution of 2,3,4-TMA hinders high-affinity interaction compared to the 2,4,5-isomer.[1]

References
  • Shulgin, A., & Shulgin, A. (1991).[1][2][5][6] PiHKAL: A Chemical Love Story. Transform Press. (Entry #158 TMA-3).

  • Nichols, D. E. (2016).[1][2][7] Psychedelics. Pharmacological Reviews, 68(2), 264-355.[1][2]

  • Glennon, R. A., et al. (1982).[1][2][8] Structure-activity relationships of amphetamine derivatives at 5-HT2 receptors. Journal of Medicinal Chemistry. (Foundational SAR data for TMA series).

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). PDSP Protocol Book. (Standardized binding protocols).

Sources

Application Note: High-Efficiency Extraction of Trimethoxyamphetamines from Biological Matrices for Forensic and Clinical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the extraction of trimethoxyamphetamines (TMAs) from complex biological matrices such as whole blood, plasma, and urine. TMAs represent a class of psychoactive designer drugs whose structural isomerism presents significant analytical challenges. The protocols detailed herein are grounded in established principles of analytical chemistry and have been designed to ensure high recovery, minimize matrix effects, and produce extracts suitable for sensitive downstream analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will explore both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) methodologies, explaining the scientific rationale behind each step to empower researchers to adapt and troubleshoot these protocols effectively.

Introduction: The Analytical Challenge of TMAs

Trimethoxyamphetamines (TMAs) are a group of substituted phenethylamines characterized by three methoxy groups on the phenyl ring. While 2,4,5-TMA (TMA-2) and 3,4,5-TMA (TMA) are the most well-known, numerous other isomers exist, each with potentially different pharmacological and toxicological profiles. The structural similarity among these isomers, coupled with their presence at low concentrations in complex biological samples, necessitates highly efficient and selective sample preparation methods.

The primary goal of the extraction process is to isolate the target TMA analytes from endogenous interferences such as proteins, lipids, salts, and other metabolites that can suppress ionization, create isobaric interferences, or damage analytical instrumentation. The choice of extraction technique is dictated by the physicochemical properties of the TMAs—specifically, their basic nature (pKa ≈ 9.8-10.2) which makes them amenable to pH-driven extraction protocols.

Foundational Principles: Choosing Your Extraction Strategy

The two most prevalent and validated techniques for TMA extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE operates on the principle of differential solubility of the analyte between two immiscible liquid phases. For basic compounds like TMAs, a "back-extraction" technique is highly effective.

  • Mechanism: The pH of the aqueous sample matrix is first raised (e.g., to pH > 10) using a strong base. This deprotonates the amine group of the TMA molecule, rendering it neutral and significantly more soluble in a nonpolar organic solvent (e.g., hexane, ethyl acetate). After separation, the organic phase containing the neutral TMA is washed, and then the TMA is "back-extracted" into a fresh, small-volume acidic aqueous solution. This step protonates the TMA again, making it water-soluble and effectively concentrating the analyte while leaving many neutral interferences behind in the organic phase.

Solid-Phase Extraction (SPE)

SPE offers a more controlled and often more efficient extraction by partitioning the analyte between a solid sorbent and a liquid mobile phase. For TMAs, mixed-mode cation exchange SPE is the gold standard.

  • Mechanism: Mixed-mode cartridges (e.g., containing both C8 and benzenesulfonic acid functional groups) provide a dual retention mechanism. The sample is loaded at a neutral or slightly acidic pH. The nonpolar C8 chains retain analytes via hydrophobic interactions, while the negatively charged sulfonic acid groups ionically bind the positively charged (protonated) TMA molecules. This strong ionic bond allows for rigorous washing steps with organic solvents to remove a wide range of interferences. The final elution is achieved using a basic organic solvent, which neutralizes the TMA's amine group, breaking the ionic bond and allowing the analyte to be released from the sorbent.

Experimental Protocols

Protocol 1: Liquid-Liquid Back-Extraction for Whole Blood/Plasma

This protocol is robust and cost-effective, ideal for screening and quantification when high-throughput is not the primary concern.

Materials:

  • Whole blood or plasma samples

  • Internal Standard (e.g., TMA-d9)

  • 1 M Sodium Hydroxide (NaOH)

  • n-Hexane (HPLC Grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • Centrifuge tubes (15 mL, glass)

  • Mechanical shaker/rocker

  • Centrifuge capable of 3000 x g

  • Evaporation system (e.g., nitrogen evaporator)

Step-by-Step Procedure:

  • Sample Preparation: Pipette 1 mL of the biological sample (calibrator, control, or unknown) into a 15 mL glass centrifuge tube.

  • Internal Standard Addition: Spike the sample with the internal standard solution and vortex briefly.

  • Alkalinization: Add 1 mL of 1 M NaOH to the tube. Vortex for 30 seconds to mix thoroughly. This step is critical for neutralizing the TMA charge.

  • First Extraction: Add 5 mL of n-Hexane. Cap the tube and place it on a mechanical shaker for 15 minutes.

  • Phase Separation: Centrifuge the tubes at 3000 x g for 10 minutes to achieve a clean separation between the aqueous (bottom) and organic (top) layers.

  • Analyte Transfer: Carefully transfer the upper organic layer to a new clean glass tube.

  • Back-Extraction: Add 200 µL of 0.1 M HCl to the organic extract. Vortex vigorously for 1 minute. This protonates the TMA, pulling it into the small volume of the acidic aqueous phase.

  • Final Separation: Centrifuge at 3000 x g for 5 minutes.

  • Collection & Analysis: Carefully collect the lower acidic aqueous layer (now containing the concentrated, purified TMA) for direct injection into an LC-MS/MS system. If using GC-MS, this fraction must be evaporated to dryness and derivatized.

Workflow Diagram: Liquid-Liquid Back-Extraction

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Phase Separation cluster_back_extraction Back-Extraction & Concentration A 1. Start: 1 mL Blood/Plasma B 2. Add Internal Standard A->B C 3. Add 1M NaOH (pH > 10) B->C D 4. Add 5 mL n-Hexane & Mix C->D E 5. Centrifuge (3000 x g) D->E F 6. Transfer Organic Layer (Top) E->F G 7. Add 200 µL 0.1M HCl & Mix F->G H 8. Centrifuge G->H I 9. Collect Aqueous Layer (Bottom) H->I J Ready for LC-MS/MS Analysis I->J SPE_Workflow cluster_prep Cartridge & Sample Prep cluster_extraction_steps Extraction Process cluster_elution Elution & Final Prep A 1. Condition Cartridge (MeOH -> H2O -> Buffer) C 3. Load Sample A->C B 2. Prepare Sample (Urine + Buffer) B->C D 4. Wash 1: H2O C->D E 5. Wash 2: Acetic Acid D->E F 6. Wash 3: MeOH E->F G 7. Dry Cartridge F->G H 8. Elute with Basic Solvent Mix G->H I 9. Evaporate Eluate H->I J 10. Reconstitute in Mobile Phase I->J K Ready for Analysis J->K

Caption: Workflow for TMA extraction from urine using SPE.

Data and Performance Characteristics

The following table summarizes typical performance data from validated methods in the literature. Actual results will vary based on instrumentation, specific TMA isomer, and matrix source.

ParameterLiquid-Liquid Extraction (Blood)Solid-Phase Extraction (Urine)
Typical Recovery 75 - 90%> 85%
Matrix Effects (LC-MS/MS) Moderate (Ion Suppression)Minimal (< 15%)
Limit of Quantification (LOQ) 0.5 - 2.0 ng/mL0.1 - 1.0 ng/mL
Assay Linearity (r²) > 0.995> 0.998
Throughput Low to MediumHigh (Automatable)
Cost per Sample LowMedium

Trustworthiness and Method Validation

Every protocol described must be a self-validating system. Before implementation for case work, it is imperative to perform a full method validation according to established guidelines (e.g., from the Scientific Working Group for Forensic Toxicology - SWGTOX). Key validation parameters include:

  • Bias and Precision: Accuracy and repeatability must be assessed at multiple concentrations.

  • Selectivity: The method must be shown to be free from interference from endogenous compounds and other common drugs.

  • Carryover: Ensure that no analyte is carried over from a high-concentration sample to a subsequent blank.

  • Extraction Recovery and Matrix Effect: These must be quantitatively assessed to understand the efficiency and robustness of the method.

  • Stability: Analyte stability in the matrix and in processed extracts should be determined under various storage conditions.

References

  • Forensic and Clinical Applications of Solid-Phase Extraction. (2003). Humana Press. [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. (2013). Journal of Analytical Toxicology. [Link]

  • Development and validation of a liquid chromatography-tandem mass spectrometry assay for 25 designer drugs in human whole blood. (2012). Analytical and Bioanalytical Chemistry. [Link]

  • Simultaneous analysis of 2C-series designer drugs (NBOMes, NBOs, NBMDs) and their parent phenethylamines in human urine by LC-MS/MS. (2017). Forensic Toxicology. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reductive Amination of 2,3,4-Trimethoxyphenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Subject: Yield Optimization for Sterically Hindered/Electron-Rich Phenylacetones

Executive Summary: The Chemical Bottleneck

The reductive amination of 2,3,4-trimethoxyphenylacetone (2,3,4-TMPA) presents a specific set of challenges distinct from unsubstituted phenylacetone. The primary yield-limiting factors are:

  • Steric Hindrance: The ortho-methoxy group at the 2-position creates significant steric crowding. While the carbonyl is one carbon removed from the ring, the preferred conformation often places the methoxy oxygen in proximity to the reaction center, impeding the nucleophilic attack of the amine.

  • Imine Instability: The equilibrium between the ketone and the imine (

    
    ) is often unfavorable. If the reducing agent is added before the imine is fully formed, the ketone is reduced directly to the alcohol (1-(2,3,4-trimethoxyphenyl)-2-propanol), which is a "dead end" byproduct.
    
  • Polymerization: The electron-rich 2,3,4-trimethoxy ring is susceptible to oxidative polymerization or acid-catalyzed dimerization, leading to "tar" formation and low mass balance.

The Solution: To maximize yield, you must uncouple the imine formation step from the reduction step or use a Lewis Acid catalyst to drive the equilibrium.

Competitive Pathway Analysis

The following diagram illustrates the kinetic competition that determines your yield. To get high yields, you must block the "Direct Reduction" path.

G Ketone 2,3,4-TMPA (Starting Material) Intermediate Hemiaminal (Unstable) Ketone->Intermediate + Amine (Slow due to Sterics) Alcohol Alcohol Impurity (Dead End) Ketone->Alcohol + Hydride Source (Direct Reduction) Amine Amine (R-NH2) Amine->Intermediate Imine Imine / Iminium (Target Intermediate) Intermediate->Imine - H2O (Requires Dehydration) Imine->Intermediate + H2O (Reversible) Product Target Amine (High Yield) Imine->Product + Hydride Source (Fast Reduction)

Figure 1: The Competitive Landscape. The red dashed line represents the primary cause of yield loss: reducing the ketone before the imine is formed.

Recommended Protocols

Protocol A: The Titanium(IV) Isopropoxide Method (Highest Yield)

Best for: Sterically hindered ketones like 2,3,4-TMPA where imine formation is sluggish. Mechanism: Ti(OiPr)₄ acts as a Lewis Acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine [1, 2].

Reagents:

  • Substrate: 2,3,4-TMPA (1.0 equiv)

  • Amine: 1.5 - 2.0 equiv (Use HCl salt + Et3N if amine is volatile)

  • Catalyst: Titanium(IV) isopropoxide (1.25 equiv)

  • Reductant: NaBH₄ (1.5 equiv)

  • Solvent: Absolute Ethanol or Methanol[1]

Step-by-Step Workflow:

  • Complexation: In a dry flask under inert atmosphere (N₂/Ar), dissolve 2,3,4-TMPA and the amine in absolute ethanol.

  • Activation: Add Ti(OiPr)₄ dropwise. The solution may turn slightly yellow/orange.

  • Imine Formation: Stir at ambient temperature for 6–12 hours . Note: Do not skip this. This time is required to overcome the steric barrier of the 2-methoxy group.

  • Reduction: Cool the reaction to 0°C. Add NaBH₄ portion-wise (exothermic).

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • The "Mattson" Workup (Critical):

    • The reaction mixture will contain titanium salts that form a gelatinous emulsion with water.

    • Fix: Add 2M NaOH or NH₄OH (aqueous) slowly until a white/grey precipitate forms and the supernatant becomes clear.

    • Filter through a Celite pad to remove the titanium dioxide. Wash the pad with EtOAc.

  • Isolation: Acid/Base extraction to isolate the basic amine product.

Protocol B: The STAB Method (Mild & Selective)

Best for: Situations where Titanium is not available or metal waste is a concern. Reference: Abdel-Magid Protocol [3].[2][3][4][5][6]

Reagents:

  • Substrate: 2,3,4-TMPA (1.0 equiv)

  • Amine: 1.1 - 1.2 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acid Catalyst: Acetic Acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF[6]

Why STAB? Unlike NaBH₄, STAB is less basic and less nucleophilic. It reduces imines much faster than it reduces ketones, allowing you to mix everything in "one pot" without high alcohol byproduct formation [3].

Troubleshooting Guide

SymptomProbable CauseCorrective Action
High Alcohol Impurity (>10%)Reductant attacked ketone before imine formed.Switch to Protocol A. The Ti(OiPr)₄ locks the ketone into the imine form before hydride addition. Alternatively, if using NaBH₄, pre-stir amine+ketone for 24h before adding hydride.
Low Mass Balance (Tarry residue) Polymerization of the electron-rich aromatic ring.Lower Temperature. Ensure the reaction does not exceed 25°C. Exclude Oxygen. Run under Argon. Avoid strong mineral acids; use weak acids (Acetic) if pH adjustment is needed.
Emulsion during workup Titanium salts forming hydroxides.Use the "Mattson" quench: Add 10% NaOH or 2M NH₄OH until a distinct precipitate forms, then filter. Do not just add water and try to extract.
Incomplete Conversion Steric hindrance at the 2-position.[7]Increase Concentration. Run the reaction at 0.5 M to 1.0 M concentration. Dilute reactions favor intramolecular side reactions or stall equilibrium.
Product trapped in Celite Amine adsorbed to TiO₂.Wash thoroughly. Rinse the Celite cake with warm EtOAc or MeOH/DCM (1:9) to desorb the product.

Visualizing the Titanium Workflow

TiWorkflow Step1 Mix 2,3,4-TMPA + Amine (Solvent: EtOH) Step2 Add Ti(OiPr)4 (Scavenges H2O, Lewis Acid) Step1->Step2 Step3 Stir 6-12 Hours (CRITICAL: Imine Formation) Step2->Step3 Step4 Add NaBH4 (Reduction) Step3->Step4 Step5 Quench with NH4OH or NaOH (Precipitate TiO2) Step4->Step5 Step6 Filter (Celite) & Extract Step5->Step6

Figure 2: The Optimized Mattson/Titanium Workflow. Note the mandatory wait time in Step 3.

FAQ: Specific Scenarios

Q: Can I use Sodium Cyanoborohydride (NaBH₃CN)? A: Yes, it is effective (Borch Reduction) [4], but it is highly toxic and generates cyanide waste. STAB (Sodium Triacetoxyborohydride) offers similar selectivity (reducing imines faster than ketones) without the cyanide risk. STAB is the modern industry standard for this reason.

Q: My reaction mixture turned dark red/black. Is it ruined? A: Not necessarily. Electron-rich methoxy-benzenes are prone to forming colored quinone-methide-like species upon trace oxidation. This color often disappears during the acid/base workup. However, if the mass balance is low, you likely have polymerization. Ensure your solvents are degassed.

Q: Why not use catalytic hydrogenation (H₂/Pd-C)? A: While possible, catalytic hydrogenation of 2,3,4-TMPA can be tricky. The methoxy groups can poison the catalyst, or you may risk hydrogenolysis of the benzylic C-N bond if the temperature/pressure is too high. Hydride reduction (Protocol A or B) is generally more reproducible for this specific substrate on a lab scale.

References

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[8] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[8] The Journal of Organic Chemistry, 55(8), 2552–2554.[8]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5][6][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[8]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

Technical Support Center: Process Optimization for 2,3,4-TMA Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following technical guide is strictly for educational and research purposes intended for licensed professionals in forensic science, pharmacology, and organic chemistry. The synthesis of 2,3,4-Trimethoxyamphetamine (2,3,4-TMA) may involve controlled substances or precursors regulated under local and international laws (e.g., Schedule I in the USA). All procedures described must be conducted in accordance with appropriate legal authorizations and safety protocols.

Ticket ID: #TMA-OPT-234 Subject: Minimizing Impurity Profiles & Side Reactions in Henry-Reduction Pathways Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Architecture

The synthesis of 2,3,4-TMA generally proceeds via a nitroaldol condensation (Henry Reaction) followed by a hydride reduction. While chemically similar to Mescaline (3,4,5-TMA), the 2,3,4-substitution pattern introduces unique steric challenges. The ortho-methoxy group at position 2 creates steric hindrance proximal to the aldehyde functionality, altering the kinetics of the condensation step and increasing the window for side reactions.

Core Reaction Pathway & Leakage Points

The following diagram illustrates the primary synthesis vector and the critical "leakage points" where side reactions occur.

TMA_Pathway Start 2,3,4-Trimethoxybenzaldehyde + Nitroethane Inter Nitrostyrene Intermediate (1-(2,3,4-trimethoxyphenyl)-2-nitropropene) Start->Inter Henry Rxn (NH4OAc, AcOH) Side1 Cannizzaro Products (Benzoic Acid/Benzyl Alcohol) Start->Side1 High Base Conc. Product 2,3,4-TMA (Amine) Inter->Product Reduction (LAH or H2/Cat) Side2 Michael Addition Dimers (Di-nitrostyrenes) Inter->Side2 Overheating/ prolonged rxn Side3 Hydroxylamines (Incomplete Reduction) Inter->Side3 Low Hydride Equiv. Side4 Secondary Amine Dimers Inter->Side4 Imine Condensation

Caption: Figure 1. Reaction flowchart identifying critical divergence points where yield is lost to impurities.

Module A: The Henry Reaction (Nitrostyrene Formation)

User Scenario: “My yield of the nitrostyrene intermediate is inconsistent (40-65%), and the product contains a sticky, orange polymer that is difficult to recrystallize.”

Root Cause Analysis

The electron-rich nature of the 2,3,4-trimethoxy ring makes the aldehyde less electrophilic than unsubstituted benzaldehyde. Furthermore, the 2-methoxy steric bulk hinders the nucleophilic attack of the nitroethane anion. If the reaction is forced with strong bases or excessive heat, polymerization (tar formation) dominates over condensation.

Troubleshooting & Protocol Optimization
IssueMechanismCorrective Action
Cannizzaro Reaction Base-catalyzed disproportionation of aldehyde into acid and alcohol.[1]Switch Catalyst: Move from strong bases (OH⁻) to a buffered system: Ammonium Acetate (NH₄OAc) in Glacial Acetic Acid.[1]
Michael Dimerization The nitronate anion attacks the product (nitrostyrene) instead of the aldehyde.[1]Stoichiometry: Use a slight excess of nitroethane (solvent quantity) to favor the primary condensation.[1] Harvest Time: Do not reflux indefinitely. Monitor via TLC; stop immediately upon aldehyde consumption.[1]
Polymerization Free-radical chaining of the styrene double bond.[1]Temperature Control: Maintain reflux but avoid "superheating." Use a dark environment (foil-wrapped flask) as styrenes can be light-sensitive.[1]
FAQ: Catalyst Selection

Q: Can I use n-Butylamine instead of Ammonium Acetate? A: While primary amines (Schiff base catalysis) work, they often lead to darker reaction mixtures for electron-rich aldehydes.[1] Ammonium acetate provides a milder, buffered proton-transfer environment that minimizes the "tar" associated with the 2,3,4-isomer [1].

Module B: Reduction Strategies (The Critical Step)

User Scenario: “Post-reduction workup yields a mixture that smells of ammonia but has low biological potency. GC-MS shows a peak M+ = 225 but also significant higher molecular weight impurities.”[1]

Root Cause Analysis

The reduction of the nitroalkene to the amine is the most failure-prone step.[1]

  • Hydroxylamine (R-NH-OH): Incomplete reduction.[1]

  • Dimerization: The intermediate imine reacts with the newly formed amine to form a secondary amine dimer.[1] This is the most common "high molecular weight" impurity [2].[1]

Optimization: The "Inverse Addition" Protocol (LAH)

To minimize side reactions during Lithium Aluminum Hydride (LAH) reduction, concentration management is key.

Standard Protocol (Risky): Adding LAH to the nitrostyrene.[1]

  • Result: Localized excess of nitrostyrene relative to hydride favors dimer formation.[1]

Optimized Protocol (Inverse Addition):

  • Prepare Hydride: Suspend LAH (3-4 molar equivalents) in dry THF/Ether.

  • Slow Addition: Add the nitrostyrene solution (in THF) dropwise to the refluxing LAH suspension.

  • Rationale: This ensures the intermediate imine is immediately swamped by hydride, forcing it to the amine (

    
    ) rather than allowing it to encounter an amine molecule and dimerize.
    
Alternative: Catalytic Hydrogenation

If avoiding LAH, catalytic hydrogenation (H₂ + Pd/C) is cleaner but carries a specific risk for methoxy-compounds:

  • Risk: Demethylation.[1] Strong Lewis acids or high temperatures can cleave the methoxy ether linkage to a phenol.[1]

  • Fix: Run at atmospheric pressure or low psi (<40 psi) and maintain neutral pH.

Module C: Purification & Forensic Profiling[2]

User Scenario: “The final hydrochloride salt is oiling out and won't crystallize.”

Impurity Removal Workflow

Impurities in 2,3,4-TMA synthesis are often non-basic (neutral) or weakly basic dimers.

  • Acid/Base Extraction (The "A/B" Wash):

    • Step 1: Dissolve crude residue in dilute HCl.

    • Step 2 (The Wash): Wash the aqueous acidic layer with Dichloromethane (DCM) x3.[1]

      • Removes: Unreacted aldehyde, nitrostyrene, and neutral polymers (the "orange tar").

    • Step 3: Basify aqueous layer (NaOH)

      
       Extract into DCM.[1]
      
    • Step 4: Dry and gas with HCl.

  • Solvent Choice for Crystallization:

    • If the salt oils out, it usually indicates retained water or dimer impurities.

    • System: IPA/Et₂O (Isopropyl Alcohol/Ether).[1] Dissolve in minimum hot IPA, add dry Ether until turbid, then freeze.

Analytical Markers (GC-MS)

For researchers characterizing purity, look for these specific markers [3]:

Retention Index (Approx)Compound IdentityOrigin
Early Elution 2,3,4-TrimethoxybenzaldehydeUnreacted Precursor
Mid Elution 1-(2,3,4-trimethoxyphenyl)-2-nitroethaneIncomplete Henry Rxn
Target 2,3,4-TMA Product
Late Elution N-hydroxy-2,3,4-TMAIncomplete Reduction (Hydroxylamine)
Very Late Bis(1-(2,3,4-trimethoxyphenyl)propan-2-yl)amineDimer (Imine condensation)

References

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Context: General phenethylamine synthesis parameters).
  • Stojanovska, N., et al. (2013).[2] "A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine." Forensic Science International, 224(1-3), 8-26.[3] Link

  • Blachut, D., et al. (2002). "Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method." Forensic Science International, 127(1-2), 45-62. Link

  • Luzzio, F. A. (2001).[1] "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945. (Context: Mechanism of nitroaldol condensation). Link

Sources

Technical Support Center: Separation of 2,3,4-TMA from Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers analyzing 2,3,4-Trimethoxyamphetamine (2,3,4-TMA) and distinguishing it from its five positional isomers (e.g., 2,4,5-TMA, 3,4,5-TMA).

Current Status: Active Ticket Priority: High (Isobaric Interference Risk) Assigned Specialist: Senior Application Scientist

The Core Challenge: Isobaric Ambiguity

You are likely encountering co-elution or identical mass spectral signatures. The six isomers of trimethoxyamphetamine (TMA) share the exact molecular formula (


) and nominal mass (225 Da).
  • The Trap: In standard Electron Ionization (EI) MS, the fragmentation is dominated by the amine side chain (

    
    -cleavage), producing an identical base peak for all isomers.
    
  • The Solution: You cannot rely on mass spectrometry alone for de novo identification. You must rely on chromatographic resolution validated by reference standards.

Strategic Decision Matrix

Before modifying your method, determine the optimal analytical path based on your available resources.

DecisionMatrix Start START: Select Separation Strategy Q1 Do you have reference standards for all 6 isomers? Start->Q1 Q2 Is sample limited (<100 ng)? Q1->Q2 Yes Action1 CRITICAL: Purchase Standards (Cayman/Cerilliant) Q1->Action1 No GCMS PATH A: GC-MS (Derivatized) High Resolution, Spectral Stability Q2->GCMS No (Standard Screening) LCMS PATH B: LC-MS/MS High Sensitivity, No Derivatization Q2->LCMS Yes (High Sensitivity Needed) Action2 Proceed with TFA-Derivatization GCMS->Action2 Action3 Proceed with C18 Core-Shell Column LCMS->Action3

Figure 1: Decision matrix for selecting the analytical platform. Note that reference standards are non-negotiable for this application.

Method A: GC-MS with TFA Derivatization (Recommended)

Underivatized TMAs often tail on capillary columns and show poor spectral differentiation. We recommend Trifluoroacetyl (TFA) derivatization to improve peak shape and chromatographic resolution.

The "Base Peak" Warning

For TFA-derivatized amphetamines, the dominant fragmentation is the


-cleavage of the side chain.
  • Precursor Ion:

    
     321 (Weak)
    
  • Base Peak:

    
     140 (Dominant)
    
  • Mechanism: The charge is retained on the nitrogen-containing fragment:

    
    .
    
  • Implication: Since the side chain is identical for all isomers,

    
     140 is non-discriminatory . You must use Retention Time (RT)  and minor molecular ions (
    
    
    
    321) for identification.
Protocol: TFA Derivatization

Reagents: Trifluoroacetic Anhydride (TFAA), Ethyl Acetate (anhydrous).

  • Evaporate 50

    
    L of your extract to dryness under a stream of nitrogen at 40°C.
    
  • Reconstitute in 50

    
    L of Ethyl Acetate.
    
  • Add 50

    
    L of TFAA. Cap the vial tightly.
    
  • Incubate at 60°C for 20 minutes.

  • Evaporate to dryness under nitrogen (to remove excess acid).

  • Reconstitute in 100

    
    L of Ethyl Acetate for injection.
    
GC-MS Acquisition Parameters
ParameterSettingRationale
Column DB-5ms (30m x 0.25mm x 0.25

m)
Standard phase. Phenyl-arylene polymers (e.g., ZB-5ms) also work.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Prevents RT shift during temperature ramp.
Inlet 250°C, Splitless (1 min purge)Maximizes sensitivity.
Oven Program 100°C (1 min)

15°C/min

280°C (Hold 5 min)
Slow ramp is critical between 180-240°C to separate isomers.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
MS Mode Scan (40-450 amu)SIM mode (

321, 140, 154) is preferred for quantitation.

Method B: LC-MS/MS (Alternative)

If GC-MS is unavailable, High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS) can separate these isomers.

Column Selection

Standard C18 columns may struggle to resolve 2,3,4-TMA from 2,4,5-TMA. Use a Core-Shell Phenyl-Hexyl or Biphenyl phase for enhanced


 selectivity.
LC Conditions
  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6

    
    m) or equivalent.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol provides better selectivity than Acetonitrile for methoxy-isomers).

  • Gradient: Isocratic hold at 20% B may be required, or a shallow gradient (20%

    
     40% B over 15 mins).
    

Troubleshooting & FAQs

Q1: My 2,3,4-TMA peak is co-eluting with 2,4,5-TMA. How do I separate them?

A: This is the most common issue.

  • Switch to GC-MS with TFA derivatization. The bulky TFA group interacts sterically with the methoxy groups on the ring, exaggerating small structural differences and altering retention times.

  • Slow down the oven ramp. Decrease the ramp rate to 5°C/min in the elution window (approx. 180-220°C).

  • Check the 2,4,6-TMA isomer. 2,4,6-TMA is chemically distinct (steric hindrance on both sides of the amine) and usually elutes first or last depending on the phase. Use it as a marker.

Q2: Can I use the mass spectrum to identify the isomer without standards?

A: No. While literature suggests minor intensity differences in the molecular ion (


) and fragment ions (e.g., 

), these are instrument-dependent. The mass spectra of 2,3,4-TMA and 2,4,5-TMA are virtually indistinguishable in standard 70 eV EI-MS. You must compare Retention Time (RT) against a standard run on the same day.
Q3: Why is my recovery low?

A: TMAs are basic amines.

  • If using Liquid-Liquid Extraction (LLE): Ensure your sample pH is >10 before extraction into organic solvent.

  • If using GC: Ensure your inlet liner is deactivated (silanized). Active sites will irreversibly bind underivatized amines.

Q4: What is the elution order on a DB-5ms column?

A: While this varies by column age, a commonly observed order for TFA-derivatives is:

  • 2,4,6-TMA (Elutes earliest due to steric shielding of the polar amine)

  • 2,3,6-TMA

  • 2,4,5-TMA (TMA-2)

  • 2,3,4-TMA (Often elutes close to 2,4,5-TMA)

  • 3,4,5-TMA (Mescalamphetamine - usually elutes last due to planar symmetry) Note: You must verify this experimentally.

References

  • Zaitsu, K., et al. (2008).[1] Discrimination and identification of the six aromatic positional isomers of trimethoxyamphetamine (TMA) by gas chromatography-mass spectrometry (GC-MS). Journal of Mass Spectrometry.[1]

  • Cayman Chemical. (n.d.).[2] 2,3,4-Trimethoxyamphetamine (hydrochloride) Product Information.

  • Center for Forensic Science Research and Education (CFSRE). (2022).[2] Trimethoxyamphetamine Monograph.[1]

  • Welti, D. (1970). Infrared Vapour Spectra.[3] (For reference on using IR for isomer differentiation when MS fails).

Sources

Validation & Comparative

FTIR spectral analysis and interpretation for 1-(2,3,4-Trimethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analytical Guide: FTIR Spectral Analysis of 1-(2,3,4-Trimethoxyphenyl)propan-2-amine

Executive Summary This guide provides a technical analysis of 1-(2,3,4-Trimethoxyphenyl)propan-2-amine (often referred to in forensic literature as TMA-3 or the 2,3,4-TMA isomer). As a structural isomer of the controlled substance Mescaline and the Schedule I compound TMA-2 (2,4,5-trimethoxyamphetamine), accurate identification is critical for forensic and pharmaceutical applications. This guide compares the performance of Attenuated Total Reflectance (ATR) FTIR against Gas Chromatography-Mass Spectrometry (GC-MS) and Raman spectroscopy, demonstrating why FTIR is the superior method for regioisomeric discrimination of this compound.

Introduction: The Isomeric Challenge

1-(2,3,4-Trimethoxyphenyl)propan-2-amine belongs to the trimethoxyamphetamine family. The primary analytical challenge lies in distinguishing it from its positional isomers, particularly:

  • TMA (3,4,5-trimethoxy): The mescaline analog.[1]

  • TMA-2 (2,4,5-trimethoxy): The most common illicit isomer.

  • TMA-6 (2,4,6-trimethoxy). [1]

While all these compounds share the same molecular weight (


 g/mol ) and virtually identical Electron Impact (EI) mass spectral fragmentation patterns (base peak 

44), their thermodynamic properties and dipole moments differ. FTIR exploits these differences in the "fingerprint region" (1500–600 cm⁻¹) to provide a definitive identification that mass spectrometry often cannot.

Experimental Protocol: ATR-FTIR

Objective: To obtain a high-resolution spectrum capable of distinguishing the 2,3,4-substitution pattern from other isomers.

Instrumentation Standard:

  • Mode: Attenuated Total Reflectance (ATR).[2][3][4]

  • Crystal: Diamond or Germanium (Diamond preferred for durability; Germanium for high refractive index samples).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) to 64 (Confirmation).

  • Range: 4000–600 cm⁻¹.

Step-by-Step Workflow:

  • Background Acquisition: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to subtract atmospheric

    
     and 
    
    
    
    .
  • Sample Preparation (Solid):

    • Pure HCl Salt: Place ~2 mg of sample directly on the crystal. Apply high pressure using the anvil to ensure intimate contact.

    • Street Sample (Mixture): If the sample is heavily cut (e.g., with starch or caffeine), perform a solvent extraction (CHCl3/Base) to isolate the amine base or re-crystallize as hydrochloride salt. Note: Amine salts provide sharper peaks than free bases.

  • Acquisition: Collect the sample spectrum.

  • Processing: Apply automatic baseline correction. Do not apply smoothing algorithms aggressively, as this may obscure fine splitting in the aromatic overtone region.

Spectral Interpretation & Data Analysis

The identification of 1-(2,3,4-Trimethoxyphenyl)propan-2-amine relies on specific vibrational modes. The 2,3,4-substitution pattern creates a unique steric and electronic environment compared to the 2,4,5- or 3,4,5-isomers.

Table 1: Key Diagnostic Peaks for 1-(2,3,4-Trimethoxyphenyl)propan-2-amine (HCl Salt)
Functional GroupWavenumber (cm⁻¹)Vibrational ModeDiagnostic Value
Amine Salt 2800–3000 (Broad)

Stretching
Overlaps with C-H stretches; indicates salt form.
Alkyl C-H 2930, 2960

Asymmetric Stretch
Standard aliphatic backbone markers.
Aromatic Ring 1590–1600

Ring Stretch
Confirms aromaticity; intensity varies by substitution.
Methoxy Groups 1100–1250

Asymmetric Stretch
High. Multiple strong bands due to 3 methoxy groups.
Aromatic C-H 800–830 C-H Out-of-Plane (oop) Bending CRITICAL. Corresponds to 2 adjacent aromatic protons (H5, H6).

Differentiation Logic (The "Why"):

  • 2,3,4-Isomer (Target): The aromatic protons are at positions 5 and 6. They are adjacent (ortho-coupled). This typically results in a strong band in the 800–860 cm⁻¹ range.

  • 3,4,5-Isomer (TMA): Protons are at 2 and 6. They are isolated (no adjacent neighbors). This shifts the oop bending to a higher frequency, typically 860–900 cm⁻¹ .

  • 2,4,5-Isomer (TMA-2): Protons are at 3 and 6. They are isolated (para-like in distribution). Also shows isolated H signals, distinct from the 2,3,4-isomer.

Comparative Performance Analysis

This section objectively compares ATR-FTIR against the two primary alternatives: GC-MS (the forensic gold standard) and Raman Spectroscopy (the field screening standard).

Table 2: Performance Matrix
FeatureATR-FTIR (The Product)GC-MS (Alternative 1)Raman Spectroscopy (Alternative 2)
Isomer Specificity Excellent. Distinct fingerprint patterns for 2,3,4 vs 2,4,5 isomers.Poor. Mass spectra are nearly identical (Base peak 44, Molecular ion 225).Good. Distinct lattice vibrations, but often overwhelmed by fluorescence.
Sample Prep Low. Direct analysis of solids.High. Requires dissolution, often derivatization (e.g., PFPA) to improve chromatography.None. Can scan through glass/plastic packaging.
Mixture Analysis Moderate. Strong cutting agents can mask the drug signal.Excellent. Chromatographic separation isolates the drug before detection.Poor. Fluorescence from impurities (cutting agents) often blinds the detector.
Destructive? No (Sample recoverable).Yes.No.
SWGDRUG Category Category A (Highest Selectivity).Category A.Category A.

Critical Insight: While GC-MS is superior for complex mixtures, it fails as a standalone identification tool for trimethoxyamphetamine isomers without specific retention time standards for every isomer. FTIR provides structural elucidation based on bond connectivity, making it the superior tool for confirming the specific 2,3,4-substitution pattern when the substance is relatively pure (>10%).

Mandatory Visualization: Analytical Workflow

The following diagram illustrates the decision logic for analyzing a sample suspected to be a trimethoxyamphetamine, highlighting where FTIR provides the critical "Go/No-Go" decision for isomer identification.

G Start Unknown Sample (Suspected TMA Isomer) Screen Screening Test (Colorimetric / UV) Start->Screen Prep Sample Preparation (Solvent Extraction / Salt Formation) GCMS GC-MS Analysis (Separation & Mass Spec) Prep->GCMS FTIR ATR-FTIR Analysis (Fingerprint Region 1500-600 cm⁻¹) Prep->FTIR Screen->Prep Result_GCMS Result: m/z 225, 44 (Identifies Class: Trimethoxyamphetamine) CANNOT DISTINGUISH ISOMER GCMS->Result_GCMS Result_GCMS->FTIR Required for Specificity Decision Analyze C-H oop Bending (800-900 cm⁻¹) FTIR->Decision TMA_234 Band @ ~800-830 cm⁻¹ (Adjacent H: 2,3,4-Isomer) Decision->TMA_234 Adjacent Protons TMA_345 Band @ ~860-900 cm⁻¹ (Isolated H: 2,4,5 or 3,4,5 Isomer) Decision->TMA_345 Isolated Protons Report Final Forensic Report (Specific Regioisomer Identified) TMA_234->Report TMA_345->Report

Figure 1: Analytical workflow demonstrating the necessity of FTIR for resolving the isomeric ambiguity left by GC-MS analysis of trimethoxyamphetamines.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1. Part III-B, Methods of Analysis. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2012). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials.[Link]

  • Aalberg, L., et al. (2004). "Differentiation of substituted 1-phenyl-2-propanamines (amphetamines) by gas chromatography-infrared spectroscopy (GC-FTIR)." Journal of Forensic Sciences, 49(2). [Link]

  • Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. (Contextual reference for TMA series nomenclature and synthesis). [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Chiral Separation Methods for 2,3,4-Trimethoxyamphetamine (TMA) Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereoselective analysis of psychoactive compounds is a critical aspect of understanding their pharmacological and toxicological profiles. 2,3,4-Trimethoxyamphetamine (2,3,4-TMA) is a substituted phenethylamine with a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit different biological activities, making their separation and quantification essential for comprehensive research.

This guide provides an in-depth comparison of analytical techniques for the chiral separation of 2,3,4-TMA and presents a detailed framework for method validation, grounded in scientific principles and regulatory expectations.

The Imperative of Chiral Separation for Substituted Amphetamines

The three-dimensional structure of a molecule is paramount to its interaction with biological systems, which are themselves chiral. For substituted amphetamines, one enantiomer often displays significantly higher potency or a different pharmacological effect than its counterpart. For instance, d-methamphetamine is a potent central nervous system stimulant, while l-methamphetamine has weaker central effects and is used in over-the-counter nasal decongestants[1]. Although specific data for 2,3,4-TMA is less common, this principle underscores the necessity of developing and validating analytical methods capable of distinguishing between its (R)- and (S)-enantiomers.

A Comparative Overview of Chiral Separation Technologies

The primary techniques for enantiomeric resolution are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Each offers distinct advantages and is suited to different analytical challenges.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning between a chiral stationary phase (CSP) and a liquid mobile phase[2].Differential partitioning using supercritical CO2 as the primary mobile phase with a co-solvent and a CSP[3].Differential migration in an electric field due to interaction with a chiral selector added to the buffer[4][5].
Advantages Robust, widely available, versatile with numerous CSPs, compatible with mass spectrometry (MS).Fast separations, reduced organic solvent consumption ("Green Chemistry"), high efficiency, ideal for preparative scale[6][7].Extremely high efficiency and resolution, very low sample and reagent consumption, no need for a dedicated chiral column[5][8].
Considerations Can consume significant volumes of organic solvents, longer analysis times compared to SFC[9].Requires specialized instrumentation, method development can be complex due to interacting parameters (pressure, temp, co-solvent)[10].Lower sensitivity with UV detection compared to HPLC, repeatability can be a challenge, not easily scalable for preparative work[5].
Common Chiral Selectors Polysaccharide-based (e.g., cellulose, amylose), macrocyclic antibiotics (e.g., vancomycin), Pirkle-phases, cyclodextrins[2][11].Primarily polysaccharide-based CSPs are highly effective.Cyclodextrins (neutral or charged) are the most common chiral additives to the run buffer[12][13].

For the chiral separation of a basic compound like 2,3,4-TMA, both HPLC and SFC on a polysaccharide-based or macrocyclic antibiotic-based CSP are excellent starting points due to their proven success with structurally similar amphetamines[2][9].

Proposed Analytical Method: Chiral HPLC-MS/MS

Based on extensive experience with phenethylamine derivatives, a robust starting point for separating 2,3,4-TMA enantiomers is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The use of a macrocyclic glycopeptide-based chiral stationary phase, such as one based on vancomycin, is proposed. This class of CSPs has demonstrated excellent enantioselectivity for primary and secondary amines like amphetamine and methamphetamine through multiple interaction mechanisms including hydrogen bonding, dipole-dipole, and steric interactions[1][2].

Diagram of Chiral Recognition Mechanism

Conceptual Diagram: Chiral Recognition on a Vancomycin CSP cluster_CSP Chiral Stationary Phase (Vancomycin) cluster_Analyte 2,3,4-TMA Enantiomers CSP {Vancomycin Macrocycle | Hydrophobic Pockets | Carboxylate & Amide Groups} R_TMA (R)-2,3,4-TMA R_TMA->CSP Stronger Interaction (3-point fit) - H-Bonding - Steric Fit elution Elution from Column R_TMA->elution Elutes Second S_TMA (S)-2,3,4-TMA S_TMA->CSP Weaker Interaction (Poorer fit) S_TMA->elution Elutes First

Caption: Enantioselective retention of 2,3,4-TMA on a vancomycin CSP.

Detailed Experimental Protocol: Chiral HPLC-MS/MS

1. Materials and Reagents:

  • (±)-2,3,4-TMA reference standard

  • HPLC-grade methanol

  • Glacial acetic acid

  • Ammonium hydroxide

  • Ultrapure water

  • Internal Standard (IS): (±)-Amphetamine-d8 or a similar deuterated analog

2. Chromatographic System:

  • HPLC System: Agilent 1290 Infinity LC or equivalent UHPLC system[14].

  • Column: Supelco Astec CHIROBIOTIC V2, 25 cm x 2.1 mm, 5 µm (or equivalent vancomycin-based CSP)[1].

  • Column Temperature: 20 °C[1][14].

  • Mobile Phase: Methanol with 0.1% (v/v) glacial acetic acid and 0.02% (v/v) ammonium hydroxide[1][14].

    • Rationale: The acidic and basic additives improve peak shape and ionization efficiency for the basic amine analyte.

  • Flow Rate: 0.250 mL/min[1].

  • Injection Volume: 5 µL.

3. Mass Spectrometer System:

  • Mass Spectrometer: SCIEX 3200 QTRAP® or equivalent triple quadrupole mass spectrometer[1].

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Rationale: MRM provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference.

  • MRM Transitions (Hypothetical for 2,3,4-TMA):

    • Precursor Ion (Q1): m/z 210.3 (corresponding to [M+H]+ for C12H19NO3).

    • Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan. Likely fragments would result from the loss of the amine group or methoxy groups.

4. Sample Preparation (from a biological matrix like plasma):

  • To 250 µL of sample, add 25 µL of internal standard solution.

  • Perform protein precipitation with acetonitrile or solid-phase extraction (SPE) using a strong cation exchange sorbent[1][12].

  • Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in 250 µL of the mobile phase.

    • Rationale: Reconstituting in the mobile phase prevents peak distortion caused by solvent mismatch[11].

Validating the Chiral Separation Method: A Step-by-Step Guide

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose. The following protocol is based on the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14[15][16][17].

Validation Workflow Diagram

Start Define Analytical Target Profile (ATP) Dev Method Development & Optimization (CSP, Mobile Phase) Start->Dev Protocol Write Validation Protocol (Parameters, Acceptance Criteria) Dev->Protocol Spec 1. Specificity / Selectivity (Interference Check) Protocol->Spec Lin 2. Linearity & Range (Calibration Curve) Spec->Lin Acc 3. Accuracy (% Recovery) Lin->Acc Prec 4. Precision (Repeatability & Intermediate) Acc->Prec LOQ 5. Limit of Quantitation (S/N Ratio > 10) Prec->LOQ Rob 6. Robustness (Varying Temp, Flow, pH) LOQ->Rob Report Validation Report (Summarize Data, Assess Criteria) Rob->Report End Validated Method Ready for Use Report->End

Caption: A systematic workflow for analytical method validation.

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[15].

  • Protocol:

    • Analyze blank matrix samples (e.g., plasma from 6 different sources) to check for interferences at the retention times of the 2,3,4-TMA enantiomers and the IS.

    • Analyze a solution containing the 2,3,4-TMA enantiomers and other structurally related phenethylamines (e.g., amphetamine, methamphetamine, MDMA) to ensure chromatographic resolution.

  • Acceptance Criteria: No significant interfering peaks (>20% of the LLOQ response) should be observed at the retention time of the analytes. Resolution (Rs) between enantiomers should be ≥ 1.5.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range[18]. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity[18].

  • Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of (±)-2,3,4-TMA. A typical range would be 1 ng/mL to 1000 ng/mL, covering at least 5-8 concentration levels.

    • Analyze each level in triplicate.

    • Plot the peak area ratio (analyte/IS) against the nominal concentration for each enantiomer.

    • Perform a linear regression analysis and determine the coefficient of determination (r²).

  • Acceptance Criteria: The regression coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ).

Accuracy

Accuracy is the closeness of the test results to the true value[19].

  • Protocol:

    • Prepare Quality Control (QC) samples in blank matrix at a minimum of three concentration levels: Low, Medium, and High (e.g., 3, 50, and 800 ng/mL).

    • Analyze five replicates of each QC level against a freshly prepared calibration curve.

    • Calculate the accuracy as the percentage of the measured concentration relative to the nominal concentration: (%Accuracy = [Measured Conc. / Nominal Conc.] * 100).

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal values (80-120% for the LLOQ)[2].

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions[19]. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze five replicates of the Low, Medium, and High QC samples on the same day with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on at least two different days with different analysts or on different instruments.

    • Calculate the relative standard deviation (RSD) for the measured concentrations at each QC level.

  • Acceptance Criteria: The %RSD should not exceed 15% for each QC level (≤20% at the LLOQ)[18][19].

Limit of Quantitation (LOQ)

The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy[17].

  • Protocol:

    • The LOQ is established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (80-120%) and precision (≤20% RSD).

    • The signal-to-noise ratio (S/N) at the LOQ should also be evaluated and is typically required to be ≥ 10[18].

  • Acceptance Criteria: As stated in the protocol.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage[17].

  • Protocol:

    • Analyze the Medium QC sample while making small, deliberate changes to key method parameters, one at a time.

    • Example variations:

      • Column Temperature: ± 2 °C (e.g., 18 °C and 22 °C).

      • Mobile Phase Flow Rate: ± 5% (e.g., 0.238 mL/min and 0.262 mL/min).

      • Mobile Phase Composition: Vary the percentage of the organic modifier or the concentration of additives slightly.

    • Evaluate the impact on resolution, retention time, and quantification.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, peak symmetry) should still be met, and the quantified results of the QC sample should remain within the established accuracy and precision limits.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterMeasurementAcceptance Criteria
Specificity Resolution (Rs), Blank InterferenceRs ≥ 1.5; Interference <20% of LLOQ
Linearity Coefficient of Determination (r²)r² ≥ 0.99
Range Accuracy & Precision at LimitsWithin acceptance criteria for accuracy and precision
Accuracy % Recovery at QC levelsMean value within 85-115% (80-120% at LLOQ)
Precision % RSD at QC levels≤ 15% (≤ 20% at LLOQ)
Limit of Quantitation (LOQ) S/N Ratio, Accuracy, PrecisionS/N ≥ 10; within acceptance criteria
Robustness System Suitability, QC ResultsMethod remains within specifications after small variations

Conclusion

Validating a chiral separation method for 2,3,4-TMA enantiomers is a systematic process that ensures the generation of reliable, accurate, and reproducible data. By leveraging established techniques for similar phenethylamine compounds, such as chiral HPLC with a vancomycin-based stationary phase, a robust method can be developed. Following a comprehensive validation plan grounded in ICH guidelines provides the necessary scientific evidence that the method is fit for its intended purpose, whether for pharmacokinetic studies, forensic analysis, or quality control in drug development. This rigorous approach is the cornerstone of scientific integrity and is essential for making informed decisions based on analytical results.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. American Pharmaceutical Review. [Link]

  • Chiral separation of the enantiomers of ephedrine, amphetamine, methamphetamine, MDA, MDMA - OpenBU. Boston University. [Link]

  • Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
  • Enantiomeric Determination of Methamphetamine, Amphetamine, Ephedrine, and Pseudoephedrine using Chiral Supercritical Fluid Chro - DEA.gov. U.S. Drug Enforcement Administration. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC North America. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Pharmaceutical and forensic drug applications of chiral supercritical fluid chromatography. Glasgow Caledonian University Research Online. [Link]

  • LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. SCIEX. [Link]

  • Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. PMC. [Link]

  • Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters Corporation. [Link]

  • A rapid method for the extraction and enantiomeric separation of amphetamine-type stimulants. ResearchGate. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • A General Method for the Resolution of Enantiomeric Amines as β-Naphthylcarbamate Derivatives. Taylor & Francis Online. [Link]

  • Analysis of Enantiomers of Chiral Phenethylamine Drugs by Capillary Gas chromatography/mass spectrometry/flame-ionization Detection and Pre-Column Chiral Derivatization. PubMed. [Link]

  • Fast chiral separation of drugs using columns packed with sub-2 microm particles and ultra-high pressure. PubMed. [Link]

  • ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). [Link]

  • Capillary electrophoresis. Wikipedia. [Link]

  • Chiral Separation of Methamphetamine and Related Compounds using Capillary Electrophoresis with Dynamically Coated Capillaries. U.S. Drug Enforcement Administration. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer. Eindhoven University of Technology Research Portal. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. Agilent Technologies. [Link]

  • Separation of enantiomers by capillary electrophoresis-mass spectrometry employing a partial filling technique with a chiral crown ether. PubMed. [Link]

  • Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. PMC. [Link]

  • A New Method for Enantiomeric Determination of 3,4-Methylenedioxymethamphetamine and p-Methoxymethamphetamine in Human Urine. MDPI. [Link]

  • Determination of 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine enantiomers in whole blood. PubMed. [Link]

Sources

Inter-Laboratory Comparison of 2,3,4-TMA Quantitation Methods: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical evaluation of quantitative methods for 2,3,4-Trimethoxyamphetamine (2,3,4-TMA) , a Schedule I psychedelic phenethylamine. The core analytical challenge lies in distinguishing 2,3,4-TMA from its five positional isomers (e.g., 2,4,5-TMA, 3,4,5-TMA), which share an identical molecular weight (225.14 Da) and similar fragmentation patterns.

Drawing on inter-laboratory validation data, this guide compares the two dominant methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) utilizing perfluoroacylation derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing dynamic Multiple Reaction Monitoring (dMRM).

Key Finding: While LC-MS/MS offers superior sensitivity (LOD < 1 ng/mL) and throughput, GC-MS remains the definitive method for isomeric resolution when legal defensibility requires absolute structural differentiation without relying solely on retention time.

Part 1: The Analytical Challenge (Isomerism)

2,3,4-TMA is often found in seized powders or biological matrices (blood/urine) alongside other amphetamines. The primary risk in quantitation is co-elution with its isomers, particularly 2,4,5-TMA (the most common illicit isomer).

  • Molecular Weight: 225.14 g/mol (Identical for all 6 isomers)

  • Major Fragment Ions: m/z 44, 182 (Common to most TMAs)

  • Critical Requirement: The method must achieve a chromatographic resolution (

    
    ) of > 1.5 between 2,3,4-TMA and 2,4,5-TMA.
    

Part 2: Methodology A — GC-MS (Derivatized)

Role: The Forensic Gold Standard.[1] Principle: Derivatization reduces the polarity of the amine group, improving peak shape and, crucially, altering the retention characteristics to separate isomers that would otherwise overlap on non-polar columns.

Experimental Protocol
  • Sample Preparation (LLE):

    • Alkalinize 1.0 mL urine/blood with 0.5 mL 0.1 M NaOH.

    • Extract with 3 mL chlorobutane. Vortex (5 min), Centrifuge (3000 rpm).

    • Discard aqueous layer; evaporate organic layer to dryness under

      
      .
      
  • Derivatization (Critical Step):

    • Reconstitute residue in 50

      
      L ethyl acetate.
      
    • Add 50

      
      L Pentafluoropropionic anhydride (PFPA) .
      
    • Incubate at 70°C for 20 minutes.

    • Evaporate to dryness; reconstitute in 50

      
      L ethyl acetate.
      
  • Instrumental Parameters:

    • Column: DB-5MS (30m x 0.25mm x 0.25

      
      m).
      
    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Temp Program: 70°C (1 min)

      
       20°C/min 
      
      
      
      280°C (hold 5 min).
    • Detection: SIM Mode (Target Ion: m/z 190; Qual Ions: m/z 162, 119 for PFPA derivative).

Workflow Visualization

GCMS_Workflow cluster_0 Sample Prep cluster_1 Derivatization cluster_2 Analysis S1 Biological Matrix (Blood/Urine) S2 LLE Extraction (Chlorobutane + NaOH) S1->S2 S3 Evaporation (N2 Stream) S2->S3 D1 Add PFPA Reagent S3->D1 D2 Incubate 70°C, 20 min D1->D2 D3 Reconstitution (Ethyl Acetate) D2->D3 A1 GC Separation (DB-5MS Column) D3->A1 A2 EI-MS Detection (SIM Mode) A1->A2

Caption: Step-by-step derivatization workflow for GC-MS analysis of 2,3,4-TMA to ensure isomer separation.

Part 3: Methodology B — LC-MS/MS (Dynamic MRM)

Role: High-Throughput Clinical/Toxicological Screening. Principle: Uses soft ionization (ESI) and tandem mass spectrometry to filter background noise. Isomer separation relies entirely on the stationary phase selectivity, as MS/MS transitions for TMA isomers are often identical.

Experimental Protocol
  • Sample Preparation (SPE):

    • Condition Mixed-Mode Cation Exchange (MCX) cartridges with MeOH and water.

    • Load 0.5 mL sample (acidified).

    • Wash with 0.1 N HCl, then MeOH.

    • Elute with 5%

      
       in MeOH.
      
  • Chromatography (The Differentiator):

    • Column: Biphenyl or Phenyl-Hexyl (100 x 2.1 mm, 2.6

      
      m). Note: C18 columns often fail to resolve 2,3,4-TMA from 2,4,5-TMA.
      
    • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.[2]

  • MS/MS Parameters:

    • Ionization: ESI Positive.

    • Precursor Ion: 226.1 m/z

      
      .
      
    • Product Ions: 174.1 (Quant), 159.1 (Qual).

    • Collision Energy: Optimized per transition (approx. 20-35 eV).

Workflow Visualization

LCMS_Workflow cluster_inputs cluster_separation Critical Separation Phase cluster_detection Detection Sample Sample (Diluted/Hydrolyzed) SPE Solid Phase Extraction (MCX Cartridge) Sample->SPE Column UHPLC Separation (Biphenyl Phase) SPE->Column Isomers Isomer Resolution (2,3,4 vs 2,4,5) Column->Isomers Risk Point ESI ESI Source (+) Column->ESI Q1 Q1 Filter (226.1 m/z) ESI->Q1 Collision Collision Cell (CID) Q1->Collision Q3 Q3 Filter (174.1 / 159.1 m/z) Collision->Q3

Caption: LC-MS/MS workflow highlighting the critical Biphenyl column phase for isomer resolution.

Part 4: Inter-Laboratory Comparison Data

The following data aggregates performance metrics from validation studies conducted across three independent toxicology laboratories (Simulated aggregate data based on standard validation parameters for amphetamines).

Table 1: Performance Metrics Comparison
ParameterGC-MS (PFPA Deriv.)LC-MS/MS (Biphenyl)Analysis
LOD (Limit of Detection) 10 - 25 ng/mL0.5 - 2.0 ng/mLLC-MS/MS is ~10x more sensitive.
LOQ (Limit of Quantitation) 50 ng/mL5.0 ng/mLLC-MS/MS preferred for trace toxicology.
Linearity (

)
> 0.995 (50-2000 ng/mL)> 0.998 (5-1000 ng/mL)Both exhibit excellent linearity.
Isomer Resolution (

)
2.1 (Excellent)1.4 - 1.6 (Acceptable)GC-MS provides superior structural confirmation.
Precision (%CV) 4.5% - 8.2%3.1% - 6.5%LC-MS/MS shows slightly better reproducibility.
Sample Prep Time High (2-3 hours)Low (45 mins)LC-MS/MS allows higher throughput.
Causality & Expert Insight
  • Why does GC-MS have higher LODs? The derivatization process, while necessary for chromatography, introduces handling steps that can lose analyte. Furthermore, EI ionization is "hard" ionization, fragmenting the molecular ion extensively, which splits the signal across many ions, reducing the intensity of the target ion.

  • Why is LC-MS/MS Resolution lower? TMA isomers are positional isomers with identical polarity. In Liquid Chromatography, separation is driven by hydrophobic interaction. A Biphenyl column utilizes

    
     interactions to separate the isomers based on the electron density of the benzene ring, which varies slightly by methoxy position, but the separation window is much narrower than in GC.
    

Part 5: Decision Framework

When should you choose which method?

Decision_Tree Start Select Method for 2,3,4-TMA Q1 Is the sample volume limited (<200 uL) or trace levels expected? Start->Q1 LC Method: LC-MS/MS (High Sensitivity) Q1->LC Yes Q2 Is legal differentiation from 2,4,5-TMA the primary goal? Q1->Q2 No Q2->LC No (Clinical Screen) GC Method: GC-MS (PFPA) (High Selectivity) Q2->GC Yes (Forensic Case)

Caption: Decision matrix for selecting between GC-MS and LC-MS/MS based on sensitivity and legal requirements.

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[3][4] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. [Link]

  • Zaitsu, K., et al. (2008). Discrimination and identification of the six aromatic positional isomers of trimethoxyamphetamine (TMA) by gas chromatography-mass spectrometry (GC-MS). Journal of Mass Spectrometry. [Link]

  • Bohn, M., et al. (2010). A comparison of the validity of gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry analysis of urine samples. Journal of Analytical Toxicology. [Link]

  • Center for Forensic Science Research & Education (CFSRE). (2022). Trimethoxyamphetamine Monograph: Analytical Data. [Link]

Sources

Technical Guide: Purity Confirmation of 1-(2,3,4-Trimethoxyphenyl)propan-2-amine (TMA-2) via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context: The Role of Elemental Analysis in Amphetamine Derivative Characterization

In the synthesis and characterization of psychoactive phenylalkylamines, specifically 1-(2,3,4-Trimethoxyphenyl)propan-2-amine (often referred to as TMA-2 ), researchers face a unique analytical paradox. High-Performance Liquid Chromatography (HPLC) may indicate 99.9% purity based on UV absorption, yet the bulk material may still be chemically impure due to non-chromophoric contaminants such as inorganic salts, water, or residual silica.

Elemental Analysis (EA), specifically Carbon-Hydrogen-Nitrogen (CHN) combustion analysis, serves as the "gatekeeper" technique. Unlike spectral methods that identify what is present, EA confirms how much of the bulk mass corresponds to the theoretical formula. It is the only method that effectively detects "invisible" mass errors caused by solvation or salt formation issues—critical factors when dosing potent biological agents.

The Molecule: Chemical Profile & Theoretical Baselines

To perform valid EA, one must first establish the theoretical baseline. TMA-2 is most commonly handled as a Hydrochloride (HCl) salt to prevent oxidation and ensure stability. The free base is an oil and is difficult to weigh accurately for microanalysis due to volatility and atmospheric CO2 absorption.

Target Specifications
ParameterFree BaseHydrochloride Salt (Standard)
Formula


MW ( g/mol ) 225.29261.75
State Oily Liquid / Low-melt SolidCrystalline Solid
Theoretical Composition (Calculated for HCl Salt)

Use these values as the "Gold Standard" for your experimental comparison.

  • Carbon (C): 55.06%

  • Hydrogen (H): 7.70%

  • Nitrogen (N): 5.35%

Comparative Analysis: EA vs. HPLC vs. qNMR

This section objectively compares EA against alternative purity assays to justify its inclusion in the analytical workflow.

The Purity Assessment Matrix
FeatureElemental Analysis (CHN) HPLC (UV/Vis) qNMR (Quantitative NMR)
Primary Detection Bulk elemental mass ratios (Stoichiometry).Trace organic impurities (Chromophores).Molar ratio of protons (Structure + Purity).
"Blind Spot" Isomers: Cannot distinguish TMA-2 from TMA-6 or Mescaline.Inorganics: Misses salts (NaCl), water, and non-UV active solvents.Relaxation Times: Requires careful parameter setup; hygroscopic solvents interfere.
Sample Size 2–5 mg (Destructive).<1 mg (Non-destructive).5–20 mg (Non-destructive).
Precision

(Absolute).
High precision for relative purity.

(Dependent on internal standard).
Verdict Best for: Confirming salt form, hydration state, and total bulk purity.Best for: Detecting synthesis byproducts and degradation.Best for: Absolute quantification without a reference standard.
Expert Insight: The Isomer Problem

Crucial Warning: EA confirms the formula


. It cannot distinguish between 1-(2,3,4-Trimethoxyphenyl)propan-2-amine (TMA-2) and its positional isomers like TMA-6  (2,4,6-trimethoxy) or the structural isomer Mescaline  (3,4,5-trimethoxyphenethylamine) if they share the same molecular weight.
  • Solution: EA must always be paired with 1H NMR to confirm the substitution pattern (2,3,4- vs 3,4,5-) before purity is assessed.

Experimental Protocol: Combustion Analysis Workflow

Objective: Determine the %C, %H, and %N content of TMA-2 HCl with a tolerance of


.
Phase 1: Sample Preparation (The Critical Step)

Most EA failures occur here, not in the machine.

  • Recrystallization: Ensure the TMA-2 HCl is recrystallized (typically IPA/Acetone or EtOH/Et2O) to remove trapped mother liquor.

  • Drying:

    • Place 50 mg of the sample in a vacuum drying pistol (Abderhalden) or vacuum oven.

    • Conditions:

      
       at 
      
      
      
      for 4–6 hours.
    • Why? Amine salts are hygroscopic. Even 1% retained water will skew Carbon results by ~0.5%, causing a false failure.

  • Desiccator Storage: Transfer immediately to a desiccator containing

    
     or activated silica gel.
    
Phase 2: The Combustion Run (Dumas Method)

Standard operating procedure for a Flash 2000 or Elementar Vario system.

  • Calibration: Run a standard (e.g., Acetanilide or Sulfanilamide) to establish the K-factor. The standard must be within

    
     of theoretical values.
    
  • Weighing:

    • Use a microbalance (readability

      
      ).
      
    • Weigh 2.000 – 3.000 mg of dried TMA-2 HCl into a tin capsule.

    • Fold the capsule to exclude air (nitrogen blanketing).

  • Combustion:

    • Furnace Temp:

      
       (with Oxygen boost).
      
    • Reaction: Sample

      
      .
      
  • Reduction: Gases pass over hot Copper (

    
    ) to reduce 
    
    
    
    .
  • Detection: Thermal Conductivity Detector (TCD) measures gas peaks separated by a GC column.[1][2]

Phase 3: Workflow Visualization

EA_Workflow Start Crude TMA-2 HCl Purify Recrystallization (IPA/Et2O) Start->Purify Dry Vacuum Drying (60°C, <1 mbar, 4h) Purify->Dry Remove Solvents Weigh Microbalance (2-3 mg in Tin Capsule) Dry->Weigh Hygroscopic Control Combust Combustion (1000°C) Reduction (Cu, 600°C) Weigh->Combust Result Get %C, %H, %N Combust->Result Decision Compare with Theoretical Result->Decision Pass Pass: Within ±0.4% Decision->Pass Match Fail Fail: > ±0.4% Deviation Decision->Fail Mismatch AnalyzeFail Analyze Deviation: Low C? -> Water/Solvent High C? -> Drying issue/Impurity Fail->AnalyzeFail AnalyzeFail->Purify Reprocess

Figure 1: Analytical workflow for validating amine salt purity via combustion analysis. Note the feedback loop for failed samples.

Data Interpretation & Case Study

Acceptance Criteria

According to the Journal of Organic Chemistry and ACS guidelines, the acceptable error margin is


  absolute deviation from the theoretical value.
Synthetic Case Study: TMA-2 HCl

Theoretical: C: 55.06%, H: 7.70%, N: 5.35%

Scenario A: The Perfect Pass
  • Found: C: 54.98%, H: 7.75%, N: 5.31%

  • Delta: C (-0.08), H (+0.05), N (-0.04)

Scenario B: The "Wet" Fail (Common)
  • Found: C: 53.10%, H: 7.90%, N: 5.15%

  • Analysis: Carbon is significantly low (-1.96%). Hydrogen is high.

  • Diagnosis: The sample contains water or solvent.

    • Calculation: If the sample is a monohydrate (

      
      ), the theoretical C drops to ~51.5%. This result (53.1%) suggests partial hydration (approx 0.3 molar equivalents of water).
      
  • Action: Re-dry the sample at higher vacuum/temp and re-run.

Scenario C: The "Free Base" Error
  • Found: C: 63.80%, H: 8.45%, N: 6.15%

  • Analysis: Values are far higher than the HCl salt theoreticals.

  • Diagnosis: The sample was not fully converted to the hydrochloride salt, or the user calculated theoreticals based on the Free Base (

    
    , C=63.98%).
    
  • Action: Verify salt formation via Silver Nitrate test (for Cl-) or check melting point.

References

  • American Chemical Society (ACS). "Guidelines for Characterization of Organic Compounds." ACS Publications. [Link]

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story (Entry #158 TMA-2). Transform Press. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • European Medicines Agency (EMA). "ICH Q3D Elemental Impurities." ICH Guidelines. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 1-(2,3,4-Trimethoxyphenyl)propan-2-amine

[1]

Executive Summary: Immediate Action Required

WARNING: 1-(2,3,4-Trimethoxyphenyl)propan-2-amine (also known as 2,3,4-TMA ) is a Schedule I Controlled Substance in the United States (21 CFR 1308.11(d)).[1] It is a positional isomer of 3,4,5-trimethoxyamphetamine.[1][2][3][4][5][6]

Strict Liability: Improper disposal (e.g., flushing, standard trash, or unauthorized chemical incineration) is a federal felony under the Controlled Substances Act (CSA).[1]

  • Do NOT dispose of pure inventory in chemical waste streams.

  • Do NOT flush down the drain.

  • Action: You must transfer recoverable inventory to a DEA-registered Reverse Distributor or render irretrievable waste non-recoverable strictly according to DEA regulations (21 CFR 1317.90).[1]

Chemical & Regulatory Profile

Before initiating any disposal procedure, verify the material against this profile to ensure regulatory alignment.

Parameter Data / Specification
Chemical Name 1-(2,3,4-Trimethoxyphenyl)propan-2-amine
Common Synonyms 2,3,4-TMA; 2,3,4-Trimethoxyamphetamine; TMA-3
CAS Number 1082-23-1 (Free base) / 6010-77-1 (HCl salt)
DEA Schedule Schedule I (Positional isomer of 3,4,5-TMA)
DEA Drug Code 7390 (Generic for TMA isomers)
Physical State Crystalline solid (typically) or oil
RCRA Waste Code Not specifically listed (P/U); treat as D001 (Ignitable) or D003 (Reactive) if applicable, otherwise General Organic Toxicity.[1][2][3][4][7][8][9]
Primary Hazard Hallucinogen / CNS Stimulant / Toxic by ingestion
Pre-Disposal Assessment & Decision Logic

Disposal procedures differ radically based on whether the material is Inventory (pure/recoverable substance) or Irretrievable Waste (experimental byproducts, spills, contaminated PPE).[1]

Disposal Decision Tree

DisposalDecisionStartMaterial AssessmentIsInventoryIs it Recoverable Inventory?(Pure substance, expired standards, bulk API)Start->IsInventoryYesIsWasteIs it Irretrievable Waste?(Reaction mixtures, mother liquors, spills, contaminated wipes)Start->IsWasteNoReverseDistPROTOCOL A:Reverse DistributionIsInventory->ReverseDistMandatory for RegistrantsOnSiteDestructPROTOCOL B:On-Site Sequestration(Render Non-Retrievable)IsWaste->OnSiteDestructExperimental Waste OnlyForm222Form222ReverseDist->Form222Requires DEA Form 222HazWasteHazWasteOnSiteDestruct->HazWasteDispose as Haz Waste(After Sequestration)

Figure 1: Decision logic for Schedule I disposal.[1] Note that "Inventory" must never be destroyed on-site without prior DEA Special Agent in Charge (SAC) approval, which is rarely granted to researchers.[1]

Detailed Disposal Protocols
PROTOCOL A: Reverse Distribution (Recoverable Inventory)

Applicability: Expired reference standards, surplus pure substance, or bulk synthesis products.[1]

The Mechanism: You transfer custody of the controlled substance to a DEA-registered "Reverse Distributor."[10][11] This transfers the legal liability of destruction to them.

  • Inventory Verification:

    • Reconcile the physical amount with your DEA Biennial Inventory and current usage logs.

    • Any discrepancy must be reported via DEA Form 106 (Theft or Loss) immediately.[1]

  • Vendor Selection:

    • Contact a licensed Reverse Distributor (e.g., Gaiaca, Rx Reverse Dist, etc.).[1]

    • Critical: Verify they are licensed for Schedule I substances (many only handle Schedule III-V).[1]

  • Form 222 Initiation:

    • Because 2,3,4-TMA is Schedule I, the Reverse Distributor (as the acquirer) must issue a DEA Form 222 (or digital e222) to you (the supplier).[1]

    • Do NOT ship the material until you have the valid Form 222 in hand.

  • Packaging & Shipping:

    • Pack the material in a sealed, spill-proof container.[1]

    • Place inside a secondary container with absorbent material.

    • Ship via a carrier that provides tracking and signature required (e.g., FedEx/UPS specific protocols for controlled substances).[1]

    • Labeling: Do not mark the outer package with "Drugs" or "TMA-2" (security risk). Use the shipping codes provided by the distributor.

  • Documentation:

    • Retain Copy 3 of the DEA Form 222.

    • Keep the invoice/shipping receipt from the Reverse Distributor for 2 years .[11]

PROTOCOL B: Irretrievable Waste (Experimental Byproducts)

Applicability: Reaction mixtures, contaminated gloves, bench paper, or small aliquots in syringes.[1]

The Mechanism: The DEA requires waste to be rendered "non-retrievable" before it enters the standard hazardous waste stream. This prevents diversion.

Materials Needed:

  • Rx Destroyer™ or similar activated carbon neutralization system OR[1]

  • Kitty litter / Sawdust (for liquid absorption) mixed with powdered activated charcoal.[1]

  • Hazardous Waste Container (compatible with organic amines).[1]

Step-by-Step Procedure:

  • Witness Requirement:

    • Two (2) authorized employees must witness the destruction process.[1][12]

  • Sequestration (Rendering Non-Retrievable):

    • Liquids: Pour the reaction mixture/waste into the activated carbon container. Shake/mix until the liquid is absorbed and chemically bound.

    • Solids: Crush solid waste and mix with a solvent (water/alcohol) to dissolve, then absorb into the carbon matrix.[1]

    • Goal: The state must be permanently altered so the controlled substance cannot be chemically extracted.

  • Containerization:

    • Once the matrix solidifies/absorbs, seal the container.

    • Labeling: Label as "Hazardous Waste - Toxic/Flammable" .

    • Do NOT label it as "Controlled Substance" once it is rendered non-retrievable (security precaution), but ensure the chemical constituents (e.g., "Organic Amine Mixture") are listed for the waste hauler.

  • Documentation:

    • Log the wastage in your Controlled Substance Usage Log .[12]

    • Notation: "Experimental waste rendered non-retrievable via carbon adsorption."

    • Both witnesses must sign the log entry.

Safety & Emergency Procedures

Hazards: 2,3,4-TMA is a potent serotonergic psychedelic.[1] Accidental ingestion or absorption can cause hallucinations, tachycardia, and hypertension.[1]

Scenario Immediate Response
Spill (Solid) Isolate area. Wear PPE (Double Nitrile Gloves, N95/P100 mask).[1] Cover with wet paper towels to prevent dust. Scoop into waste container (Protocol B).
Spill (Liquid) Absorb with vermiculite or spill pad.[1] Place pads in hazardous waste container. Treat as Irretrievable Waste.
Skin Contact Wash immediately with soap and water for 15 minutes. Do not use alcohol (increases absorption).[1] Seek medical monitoring.
Ingestion Medical Emergency. Call 911. Do not induce vomiting unless instructed by Poison Control.
Documentation Checklist (Compliance)

Failure to document is the most common cause of DEA audit failures.

References
  • Drug Enforcement Administration (DEA). Title 21 Code of Federal Regulations, Part 1308.11(d) - Schedule I Substances.[1][13] (Defines positional isomers of TMA as Schedule I). [1]

  • Drug Enforcement Administration (DEA). Title 21 Code of Federal Regulations, Part 1317.90 - Methods of Destruction.[1] (Mandates "non-retrievable" standard).[1] [1]

  • University of Michigan EHS. Disposal of Controlled Substances in Research.[11] (Standard operating procedure for academic research settings).[1]

  • Cayman Chemical. Safety Data Sheet: 2,3,4-Trimethoxyamphetamine.[1] (Chemical safety and physical properties).[1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3,4-Trimethoxyphenyl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2,3,4-Trimethoxyphenyl)propan-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.